Technical Documentation Center

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Medicinal Chemistry Applications of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Rise of Conformationally Restricted Bioisosteres In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Rise of Conformationally Restricted Bioisosteres

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of metabolic soft spots. The morpholine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to balance aqueous solubility and lipid permeability. However, standard morpholines are highly susceptible to cytochrome P450 (CYP450)-mediated


-oxidation, leading to rapid clearance and potential hepatotoxicity [1].

Enter (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate (CAS: 1624262-35-6). As a conformationally restricted, bridged bicyclic bioisostere of morpholine, this building block introduces profound steric shielding around the heteroatoms. As a Senior Application Scientist, I have observed firsthand how integrating this specific scaffold can rescue a failing lead compound by dialing out off-target kinase activity (e.g., PI3K) while dramatically extending its in vivo half-life [2].

This whitepaper dissects the physicochemical properties, mechanistic advantages, and validated synthetic protocols for utilizing the oxalate salt of this critical building block.

Physicochemical Properties & Structural Causality

Why utilize the oxalate salt rather than the free base or hydrochloride? The free base of 3-oxa-8-azabicyclo[3.2.1]octane (CAS: 280-07-9) is a liquid at room temperature and is notoriously hygroscopic[1][2]. In high-throughput medicinal chemistry, hygroscopicity introduces weighing errors and degrades stoichiometric precision. The oxalate salt forms a highly crystalline, thermodynamically stable lattice that is non-hygroscopic, ensuring long-term shelf stability and precise molar dosing during parallel synthesis workflows.

Table 1: Physicochemical Parameters
PropertyValueMechanistic Significance
Chemical Name (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalateBridged architecture restricts ring-flipping.
CAS Number 1624262-35-6 (Oxalate) / 280-07-9 (Free Base)Unique identifier for procurement and IP filing.
Molecular Formula C8H13NO5 (C6H11NO · C2H2O4)Incorporates the dicarboxylic acid counterion.
Molecular Weight 203.19 g/mol (Salt) / 113.16 g/mol (Base)Low MW ensures minimal penalty to ligand efficiency.
Topological Polar Surface Area 21.3 Ų (Free Base)Optimal for blood-brain barrier (BBB) penetration.
Physical State Crystalline SolidEnables precise stoichiometric handling.
Hydrogen Bond Donors/Acceptors 1 (Donor) / 2 (Acceptors)Maintains critical hinge-binding interactions in kinases.

Mechanistic Grounding: Why Bridged Morpholines Win

The integration of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane into a drug scaffold is not a random screening choice; it is a calculated structural intervention driven by two primary causalities:

Entropic Advantage and Kinase Selectivity

Flexible rings like morpholine or piperazine suffer an entropic penalty upon binding to a target protein because they must freeze into a single conformation. The bridged [3.2.1] system is pre-organized. In the development of mTOR inhibitors (e.g., PQR620), replacing a standard morpholine with 3-oxa-8-azabicyclo[3.2.1]octane increased selectivity for mTOR over PI3K by >450-fold [1, 2]. The bulky ethylene bridge creates a steric clash with the Val851 residue in the PI3K


 hinge region, effectively "dialing out" PI3K activity while perfectly occupying the larger mTOR binding pocket [2].
Metabolic Shielding

Standard morpholines undergo rapid oxidative metabolism at the carbon atoms adjacent to the oxygen or nitrogen. The introduction of the bridged methylene units in the [3.2.1] system sterically shields these


-carbons from the active site heme of CYP3A4 and CYP1A1. Compounds utilizing this scaffold routinely show >90% remaining parent compound after 3 hours of incubation in human hepatocytes [1, 2].

Pathway A Standard Morpholine C CYP450 alpha-Oxidation A->C B Bridged Bioisostere (3-Oxa-8-azabicyclo[3.2.1]octane) D Steric Shielding (Metabolic Resistance) B->D E Rapid Clearance (Hepatotoxicity Risk) C->E F Prolonged Half-Life (In Vivo Efficacy) D->F

Caption: Mechanistic pathway showing how conformational restriction confers metabolic stability.

Validated Experimental Protocols

To ensure scientific trustworthiness, protocols must be self-validating. The following methodologies detail the incorporation of the oxalate salt into a drug scaffold and the subsequent validation of its metabolic stability.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Oxalate Salt

Because the amine is locked in an oxalate salt, it must be free-based in situ to act as a nucleophile.

Materials:

  • (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate (1.2 equiv)

  • Heteroaryl chloride (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • In Situ Free-Basing: Suspend the heteroaryl chloride (1.0 mmol) and the oxalate salt (1.2 mmol) in anhydrous NMP (5 mL) under an inert nitrogen atmosphere. The suspension will be heterogeneous.

  • Neutralization: Add DIPEA (3.5 mmol) dropwise at room temperature. Causality: 2.0 equivalents of DIPEA are consumed to neutralize the dicarboxylic oxalic acid, while the remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr reaction. The solution will become homogeneous as the free base is generated.

  • Coupling: Heat the reaction mixture to 80–120 °C (depending on electrophile reactivity) for 4–18 hours [3].

  • Self-Validation (LC-MS): Withdraw a 5

    
    L aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS. The reaction is complete when the starting electrophile mass is depleted and the product mass (M+H) is dominant.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous NaHCO

    
     and brine to remove NMP and residual oxalate salts. Dry over MgSO
    
    
    
    and concentrate.

G A Heteroaryl Halide (Electrophile) D SNAr Coupling (80-120°C) A->D B [3.2.1]octane Oxalate Salt C In Situ Free-Basing (DIPEA, NMP) B->C C->D E Bridged Morpholine Derivative D->E F LC-MS/MS Validation E->F

Caption: Workflow for the SNAr coupling of the oxalate salt building block and LC-MS validation.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

To prove that the incorporated [3.2.1] scaffold confers metabolic stability, an intrinsic clearance (


) assay is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 1

    
    M solution of the synthesized compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
    
  • System Validation: Run parallel incubations with a positive control (Verapamil, known to degrade rapidly) and a negative control (no NADPH) to validate microsomal viability and rule out non-CYP degradation.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching: At

    
     minutes, withdraw 50 
    
    
    
    L aliquots and immediately quench in 150
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly denatures the CYP450 enzymes, halting metabolism.
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance. Compounds utilizing the 3-oxa-8-azabicyclo[3.2.1]octane scaffold typically exhibit 
    
    
    
    hours [1].

Conclusion

The transition from flat, flexible rings to sp


-rich, conformationally restricted architectures is a defining hallmark of next-generation drug design. (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate serves as a premier bioisostere that simultaneously solves metabolic liabilities and enforces target selectivity. By utilizing the oxalate salt, chemists bypass the handling issues of the free base, ensuring reproducible, high-yielding syntheses that accelerate the path from discovery to the clinic.

References

  • Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

  • (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate - Product Documentation (CAS 1624262-35-6). Fluorochem / ChemSpace. Available at:[Link]

Sources

Exploratory

Molecular weight and formula of 3-oxa-8-azabicyclo[3.2.1]octane oxalate

An In-Depth Technical Guide to 3-oxa-8-azabicyclo[3.2.1]octane Oxalate: Physicochemical Properties and Strategic Applications Abstract This technical guide provides a comprehensive analysis of 3-oxa-8-azabicyclo[3.2.1]oc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-oxa-8-azabicyclo[3.2.1]octane Oxalate: Physicochemical Properties and Strategic Applications

Abstract

This technical guide provides a comprehensive analysis of 3-oxa-8-azabicyclo[3.2.1]octane oxalate, a compound of significant interest to researchers and professionals in drug discovery and development. The 3-oxa-8-azabicyclo[3.2.1]octane core is a privileged scaffold, valued for its conformational rigidity and three-dimensional character, which are desirable traits for designing targeted therapeutics.[1] The strategic formation of its oxalate salt is a critical step in optimizing the physicochemical properties of the parent molecule, enhancing its suitability for pharmaceutical applications. This document details the molecular characteristics, provides validated protocols for synthesis and analysis, and discusses the rationale behind utilizing the oxalate counter-ion to improve drug-like properties such as solubility and stability.

The 3-oxa-8-azabicyclo[3.2.1]octane Scaffold: A Foundation for Innovation

The 8-azabicyclo[3.2.1]octane framework is the central structural motif in a wide range of biologically active molecules, most notably the tropane alkaloids.[2] The introduction of an oxygen atom at the 3-position to create the 3-oxa-8-azabicyclo[3.2.1]octane scaffold further refines its properties, modulating polarity and hydrogen bonding potential. Such bicyclic systems are highly sought after in medicinal chemistry because their rigid structures reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1][3]

However, the free base form of such amines often presents challenges in drug development, including poor aqueous solubility, variable crystallinity, and limited stability. Converting the basic nitrogen to a salt is a standard and effective strategy to overcome these limitations.

Rationale for Oxalate Salt Formation

The choice of a counter-ion is a critical decision in pharmaceutical development. While hydrochloride salts are common, oxalic acid offers distinct advantages. As the simplest dicarboxylic acid, its structure (HOOC-COOH) provides two acidic protons, enabling strong ionic interactions.[4][5] The resulting oxalate salts often exhibit high crystallinity, which is beneficial for purification, stability, and formulation.

Furthermore, studies have demonstrated that oxalate salts can significantly enhance the dissolution rate and bioavailability of active pharmaceutical ingredients (APIs), particularly for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II (poor solubility, high permeability).[6][7] This makes the oxalate form a strategic choice for improving the pharmacokinetic profile of drug candidates built upon the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.

Physicochemical Characterization

The formation of the oxalate salt involves a 1:1 stoichiometric reaction between the bicyclic amine and oxalic acid. The key molecular properties are summarized below.

Compound/ComponentMolecular FormulaMolecular Weight ( g/mol )Role
3-oxa-8-azabicyclo[3.2.1]octaneC₆H₁₁NO[8]113.16[8]Parent Base (Cation)
Oxalic AcidC₂H₂O₄[5]90.03[9]Counter-ion (Anion)
3-oxa-8-azabicyclo[3.2.1]octane oxalate C₈H₁₃NO₅ [10]203.19 Final Salt Product

Synthesis and Purification Protocol

The preparation of 3-oxa-8-azabicyclo[3.2.1]octane oxalate is a straightforward acid-base reaction. The following protocol ensures high purity and yield through controlled crystallization.

Causality: The choice of an alcohol like isopropanol as the solvent is crucial; it effectively dissolves both the non-polar free base and the polar oxalic acid, while being a relatively poor solvent for the resulting ionic salt, thus promoting precipitation upon formation. Dropwise addition of the acid prevents localized supersaturation, leading to the formation of a more uniform and easily filterable crystalline product.

Experimental Protocol:
  • Dissolution of the Free Base: In a clean, dry flask, dissolve 1.0 equivalent of 3-oxa-8-azabicyclo[3.2.1]octane in anhydrous isopropanol (approx. 10 mL per gram of amine). Stir until a clear solution is obtained.

  • Preparation of Acid Solution: In a separate vessel, dissolve 1.0 equivalent of anhydrous oxalic acid in a minimal amount of isopropanol.

  • Salt Formation: Add the oxalic acid solution dropwise to the stirring amine solution at room temperature over 15-20 minutes.

  • Crystallization: A white precipitate will typically form upon addition. After the addition is complete, continue stirring the slurry for 1-2 hours at room temperature to ensure complete reaction and crystallization.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold isopropanol, followed by a wash with diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the purified white solid under high vacuum at 40-50°C to a constant weight.

Workflow Visualization:

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Isolation FreeBase Dissolve Free Base in Isopropanol Addition Dropwise Addition & Stirring FreeBase->Addition OxalicAcid Dissolve Oxalic Acid in Isopropanol OxalicAcid->Addition Filter Vacuum Filtration Addition->Filter Wash Wash with Cold IPA & Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure Oxalate Salt Dry->Product

Caption: Synthetic workflow for 3-oxa-8-azabicyclo[3.2.1]octane oxalate.

Analytical Validation Workflow

A multi-technique approach is required to create a self-validating system that unambiguously confirms the identity, purity, and stoichiometry of the final product.

Trustworthiness: This orthogonal analytical approach ensures the integrity of the result. For instance, while NMR confirms the structure and ratio, elemental analysis provides definitive proof of the overall atomic composition, leaving no ambiguity about the molecular formula.

Protocols for Characterization:
  • ¹H and ¹³C NMR Spectroscopy:

    • Objective: To confirm the covalent structure of the bicyclic cation and the 1:1 stoichiometry.

    • Methodology: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra.

    • Expected Outcome: The ¹H NMR will show characteristic signals for the bicyclic core. The protonation of the bridgehead nitrogen will induce a downfield chemical shift in adjacent protons. Integration of the cation's proton signals against the (often unobserved) oxalate proton should be consistent with the 1:1 ratio when compared to an internal standard. The ¹³C NMR will confirm the number of unique carbon environments.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass of the cationic component.

    • Methodology: Analyze a dilute solution of the salt using ESI-MS in positive ion mode.

    • Expected Outcome: A prominent ion peak corresponding to the protonated free base [C₆H₁₁NO + H]⁺ with a measured m/z that matches the theoretical monoisotopic mass (114.0913) within a narrow tolerance (<5 ppm).

  • Elemental Analysis (CHN):

    • Objective: To provide definitive experimental evidence for the molecular formula C₈H₁₃NO₅.

    • Methodology: Submit a pure, dry sample for combustion analysis.

    • Expected Outcome: The experimentally determined weight percentages of Carbon (47.29%), Hydrogen (6.45%), and Nitrogen (6.89%) must align with the theoretical values.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm salt formation through the identification of key functional groups.

    • Methodology: Analyze the dry powder using an ATR-FTIR spectrometer.

    • Expected Outcome: The spectrum should feature a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (N⁺-H) stretch. Strong C=O stretching bands from the carboxylate groups of the oxalate anion will be prominent around 1700-1720 cm⁻¹ (asymmetric) and 1400 cm⁻¹ (symmetric).

Analytical Workflow Diagram:

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis Sample Purified Oxalate Salt NMR NMR (¹H, ¹³C) Sample->NMR HRMS HRMS (ESI+) Sample->HRMS FTIR FTIR Sample->FTIR CHN Elemental Analysis (CHN) Sample->CHN Confirmation Structure & Purity Confirmed NMR->Confirmation HRMS->Confirmation FTIR->Confirmation CHN->Confirmation

Caption: Orthogonal analytical methods for product validation.

Strategic Applications in Drug Development

The 3-oxa-8-azabicyclo[3.2.1]octane oxalate is not an end product but a critical intermediate. Its value lies in providing a stable, soluble, and reliable source of the core scaffold for further synthetic elaboration.

The improved handling and physicochemical properties facilitate more consistent and scalable reactions, which is essential for progressing a compound from discovery to clinical development. The rigid framework allows for the precise, three-dimensional positioning of pharmacophoric elements, enabling the design of highly specific ligands for targets such as GPCRs, ion channels, and enzymes.

Logical Progression in Drug Discovery:

DrugDev_Logic Scaffold Core Scaffold (3-oxa-8-azabicyclo[3.2.1]octane) Salt Oxalate Salt Formation Scaffold->Salt Why? Properties Improved Properties (Solubility, Stability) Salt->Properties Achieves Synthesis Further Synthetic Modification Properties->Synthesis Enables API Final API Candidate Synthesis->API Produces Product Pharmaceutical Product API->Product Formulated Into

Caption: Role of the oxalate salt in the drug development pipeline.

References

  • Wikipedia. Oxalic acid. [Link]

  • Shiksha Nation. (2026, February 22). Oxalic Acid Formula - Structure & Properties Guide. [Link]

  • BYJU'S. Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4. [Link]

  • Study.com. Oxalic Acid | Formula, Uses & Properties. [Link]

  • Liashuk, O. S., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • PubChemLite. 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride. [Link]

  • Grygorenko, O. O., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • National Center for Biotechnology Information. 3-Oxa-8-azabicyclo(3.2.1)octane. PubChem Compound Database. [Link]

  • Chemspace. 3-oxa-8-azabicyclo[3.2.1]octane. [Link]

  • National Center for Biotechnology Information. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride. PubChem Compound Database. [Link]

  • Reiser, O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Wikipedia. Oxalate. [Link]

  • Bethune, S. J., et al. (2016, January 25). Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. Crystal Growth & Design. [Link]

  • Thieme Chemistry. Synthesis of 8-Oxabicyclo[3.2.1]octanes. [Link]

  • Google Patents.
  • Lianhe Aigen Pharma Co., Ltd. 3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride. [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. [Link]

  • Borodi, G., et al. (2025, May 20). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. PMC. [Link]

  • Carretero, J. C., et al. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. [Link]

  • Anderson, E. A., et al. (2022, October 21). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PMC. [Link]

  • Khusainov, R. N., et al. (2022, May 31). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

Sources

Foundational

The Meso-Scaffold Paradox: Precision Identification of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate

Topic: Technical Identification and Validation Guide for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Procureme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Identification and Validation Guide for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.[1]

Executive Summary & Direct Lookup

In the high-throughput environment of fragment-based drug discovery (FBDD), the bicyclic ether-amine scaffolds are privileged structures, often serving as bioisosteres for tropanes or morpholines. However, their procurement and validation are plagued by nomenclature ambiguity—specifically the confusion between the 3-oxa-8-aza and 8-oxa-3-aza isomers, and the stereochemical designation of meso compounds.[1]

For the specific request of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate , the definitive chemical identifiers are:

Identifier TypeValueTechnical Context
CAS Number 1624262-35-6 Specific to the Oxalate salt.[1]
Free Base CAS 280-07-9 The parent amine (liquid/low-melting solid).[1]
HCl Salt CAS 904316-92-3 The alternative common salt form.[1]
Molecular Formula


(1:1 stoichiometry).[1]
MW 203.19 g/mol Free base: 113.16 g/mol + Oxalic Acid: 90.03 g/mol .[1]
Stereochemistry (1R, 5S)Meso (Achiral due to plane of symmetry).[1]

Critical Warning: Do not confuse this with 8-oxa-3-azabicyclo[3.2.1]octane (CAS 54745-74-3 for HCl), a constitutional isomer where the oxygen and nitrogen positions are swapped.[1] This is the most common procurement error for this scaffold.[1]

The Stereochemical "Identity Crisis"

To work with this molecule effectively, one must understand why the "(1R,5S)" descriptor is used for an achiral molecule.

The Meso Nature

The 3-oxa-8-azabicyclo[3.2.1]octane core possesses a plane of symmetry passing through the Nitrogen (position 8) and the Oxygen (position 3). Consequently, the molecule is superimposable on its mirror image.[1]

  • The bridgehead carbons are chiral centers (

    
     and 
    
    
    
    ).[1]
  • However, due to internal compensation, the net optical rotation is zero.[1]

  • The descriptor (1R,5S) is strictly a configurational assignment to define the bridgehead geometry relative to the IUPAC numbering scheme.[1] It does not imply the existence of an enantiomer (e.g., 1S,5R) unless the nitrogen is substituted with a chiral group or the symmetry is broken by substitution on the ethylene bridges.[1]

Why the Oxalate Salt?

While the Hydrochloride (HCl) salt is standard for solubility, the Oxalate salt (CAS 1624262-35-6) is frequently employed in process chemistry for purification .[1]

  • Crystallinity: The oxalate anion often forms highly crystalline lattices with secondary amines, breaking the "oiling out" tendencies common with HCl salts of hygroscopic bicyclic amines.[1]

  • Stoichiometric Control: Oxalic acid allows for precise 1:1 salt formation, which is critical when using the amine as a stoichiometric building block in subsequent couplings (e.g.,

    
     or Amide coupling).[1]
    

Technical Workflow: Synthesis, Purification, and Validation

The following workflow details the generation of the oxalate salt from the crude free base, a common requirement when the commercial stock is degraded or when synthesizing the core de novo.

Experimental Logic

The synthesis of the 3-oxa-8-aza core typically involves a double alkylation or transannular cyclization.[1] The crude product is often a dark oil containing oligomers.[1] Direct acidification with HCl often traps these impurities.[1] Oxalic acid acts as a "chemical filter"—only the desired bicyclic amine fits the specific lattice energy required to precipitate as the oxalate, leaving linear impurities in the mother liquor.[1]

Visualization of the Protocol

The diagram below illustrates the decision matrix for handling this scaffold, distinguishing it from its isomer and outlining the purification logic.

G cluster_0 Input Phase cluster_1 Structural Verification (Critical) cluster_2 Salt Formation & Purification RawMaterial Crude Amine Mixture (Potential Isomers) NMR_Check 1H NMR Analysis (Bridgehead Shift) RawMaterial->NMR_Check CheckIsomer Isomer Check: 3-Oxa vs 8-Oxa? Isomer_8Oxa STOP: 8-Oxa Isomer (CAS 54745-74-3) CheckIsomer->Isomer_8Oxa Bridgehead @ ~4.5 ppm (O-CH) Isomer_3Oxa Proceed: 3-Oxa Core (CAS 280-07-9) CheckIsomer->Isomer_3Oxa Bridgehead @ ~3.5 ppm (N-CH) NMR_Check->CheckIsomer AddOxalic Add Anhydrous Oxalic Acid (1.05 eq in EtOH/EtOAc) Isomer_3Oxa->AddOxalic Crystallize Crystallization (Slow Cooling) AddOxalic->Crystallize Filter Filtration & Wash (Remove Linear Impurities) Crystallize->Filter Output Target Product: (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate CAS: 1624262-35-6 Filter->Output

Figure 1: Decision logic for the identification and purification of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold, highlighting the critical NMR differentiation step.

Analytical Validation Standards

When validating the procured or synthesized material, rely on these orthogonal data points.

A. Nuclear Magnetic Resonance ( NMR)

The symmetry of the meso compound simplifies the spectrum.[1]

  • Solvent:

    
     or 
    
    
    
    .
  • Key Feature: The bridgehead protons (

    
    ) appear as a single signal due to symmetry.[1]
    
  • Differentiation (Crucial):

    • 3-Oxa-8-aza (Target): Bridgehead protons are adjacent to Nitrogen .[1] Expected shift:

      
       3.4 – 3.8 ppm .[1]
      
    • 8-Oxa-3-aza (Isomer): Bridgehead protons are adjacent to Oxygen .[1] Expected shift:

      
       4.3 – 4.6 ppm .[1]
      
    • If you see the bridgehead signal > 4.0 ppm, you likely have the wrong isomer.[1]

B. Stoichiometry Verification

Since this is an oxalate salt, verify the molar ratio.[1]

  • Elemental Analysis (CHN): Calculate for

    
    .
    
    • Theory: C: 47.29%, H: 6.45%, N: 6.89%.[1]

  • 13C NMR: Look for the oxalate carbonyl carbon signal at

    
     ~164 ppm .
    

Strategic Application in Drug Design

This scaffold is not merely a reagent; it is a structural motif used to modulate physicochemical properties in lead optimization.[1]

  • Lipophilicity Modulation: The ether oxygen lowers

    
     compared to the parent carbocycle (bicyclo[3.2.1]octane), improving metabolic stability and solubility.[1]
    
  • Conformational Locking: Unlike morpholine (which exists in a chair conformation), the bridged bicyclic system locks the vectors of the Nitrogen lone pair and the Oxygen dipoles.[1] This is critical for binding affinity in GPCR targets (e.g., GLP-1 agonists, CCR5 antagonists).

  • Pfizer GLP-1 Context: While Danuglipron utilizes a specific chiral azabicyclic core, the 3-oxa-8-azabicyclo[3.2.1]octane skeleton appears in various patent landscapes for GLP-1 analogs as a rigidified spacer.[1]

References

  • Fluorochem. (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate Product Page. (Accessed 2026).[1][2] Confirms CAS 1624262-35-6 and IUPAC nomenclature.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15235179: 3-Oxa-8-azabicyclo[3.2.1]octane.[1] (Accessed 2026).[1][2] Provides core structural data and free base CAS 280-07-9.[1]

  • Sigma-Aldrich. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride Product Specification. (Accessed 2026).[1][2] Validates the HCl salt variant (CAS 904316-92-3) for comparison. [1]

  • ChemSpace. Compound CSSB00000131696: 3-oxa-8-azabicyclo[3.2.1]octane.[1] (Accessed 2026).[1][2] Cross-reference for CAS 280-07-9 and physical properties.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Characteristics of Chiral 3-Oxa-8-azabicyclo[3.2.1]octane Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chiral 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a crucial heterocyclic motif in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral 3-oxa-8-azabicyclo[3.2.1]octane scaffold, a crucial heterocyclic motif in modern medicinal chemistry. We will delve into its core structural features, conformational landscape, and the significant impact these characteristics have on its application in drug design and discovery.

Introduction: The Significance of the 3-Oxa-8-azabicyclo[3.2.1]octane Core

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic amine that has garnered substantial attention in the field of drug development. Its rigid, conformationally constrained structure provides a unique three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and selectivity. This core is a key component in a variety of biologically active compounds, including tropane alkaloids and their synthetic analogs, which have shown efficacy in treating a range of conditions from neurological disorders to viral infections.[1]

The introduction of an oxygen atom at the 3-position, replacing a methylene group in the parent 8-azabicyclo[3.2.1]octane (tropane) skeleton, significantly alters the molecule's electronic and steric properties. This modification can lead to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, making it an attractive scaffold for the design of novel therapeutics.

Fundamental Structural Features

The 3-oxa-8-azabicyclo[3.2.1]octane system is characterized by a seven-membered ring fused with a five-membered ring, sharing a nitrogen bridgehead and two carbon atoms. The IUPAC name for this core structure is 3-oxa-8-azabicyclo[3.2.1]octane.[2]

Stereochemistry and Chirality

The inherent chirality of this scaffold is a cornerstone of its utility in drug design. The bicyclic nature of the framework creates multiple stereocenters, leading to a variety of possible stereoisomers. The precise spatial arrangement of substituents is critical for specific interactions with chiral biological macromolecules like enzymes and receptors. The enantioselective synthesis of these scaffolds is, therefore, a primary focus of synthetic organic chemistry to access optically pure compounds for biological evaluation.[3][4]

Conformational Analysis: A Rigid yet Dynamic Framework

The conformational rigidity of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a key attribute. The bicyclic system restricts the number of accessible low-energy conformations, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

The seven-membered ring in the 3-oxa-8-azabicyclo[3.2.1]octane system can adopt several conformations, with the chair and boat forms being the most prevalent.[5] The relative stability of these conformers is influenced by the nature and position of substituents. Computational modeling and NMR spectroscopy are powerful tools for elucidating the preferred conformations of specific derivatives.[5] Understanding the conformational preferences is crucial for structure-activity relationship (SAR) studies, as it dictates the spatial orientation of pharmacophoric groups.

Below is a diagram illustrating the core scaffold and its key structural components.

G Start Acyclic Precursors Cyclization Key Cyclization Reaction ([3+2] Cycloaddition, etc.) Start->Cyclization Core 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold Cyclization->Core Derivatization Functional Group Interconversion Core->Derivatization Target Target Molecules Derivatization->Target

Caption: General synthetic workflow for 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

Analytical Characterization Techniques

A combination of analytical techniques is essential to confirm the structure and stereochemistry of chiral 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and various 2D techniques (COSY, HSQC, HMBC, NOESY), is indispensable for elucidating the constitution and relative stereochemistry of these molecules. Coupling constants and nuclear Overhauser effects (NOEs) provide crucial information about the dihedral angles and through-space proximities of protons, which helps in determining the conformation of the bicyclic system. [5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of crystalline derivatives. The resulting three-dimensional structure offers precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's conformation in the solid state and for validating computational models. [1]

Computational Modeling

In silico methods, such as density functional theory (DFT) and molecular mechanics, are powerful tools for predicting the stable conformations and relative energies of different stereoisomers. [5]These computational studies complement experimental data and provide insights into the dynamic behavior of these molecules in solution.

Technique Information Obtained Key Applications in Structural Elucidation
1H NMR Proton chemical shifts, coupling constants, integrationDetermination of proton environment and connectivity.
13C NMR Carbon chemical shiftsIdentification of the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Correlation between nucleiElucidation of the complete molecular structure and connectivity.
NOESY/ROESY Through-space proton-proton interactionsDetermination of relative stereochemistry and conformational analysis.
X-ray Crystallography Absolute and relative stereochemistry, bond lengths, anglesUnambiguous structural determination of crystalline compounds.
Computational Modeling Stable conformations, relative energies, electronic propertiesPrediction of molecular geometry and understanding conformational preferences.

Applications in Drug Discovery and Development

The unique structural and conformational properties of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold have made it a privileged structure in medicinal chemistry. Its rigid framework allows for the precise positioning of functional groups to interact with biological targets, leading to high potency and selectivity.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: As antagonists for various receptors, showing potential in the treatment of neurological and psychiatric conditions. [1]* Infectious Diseases: As inhibitors of viral entry or replication.

  • Pain Management: As ligands for opioid receptors. [7] The ability to synthesize a diverse range of stereochemically defined analogs facilitates comprehensive SAR studies, which are essential for optimizing lead compounds into clinical candidates.

Conclusion

The chiral 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its well-defined three-dimensional structure, coupled with the ability to introduce a wide array of functional groups with high stereocontrol, provides a powerful platform for the development of drugs with improved efficacy and safety profiles. A thorough understanding of its structural characteristics, conformational behavior, and synthetic accessibility is paramount for medicinal chemists and drug development professionals seeking to leverage this privileged scaffold in their research endeavors.

References

  • Witten, M. R., & Jacobsen, E. N. (2014). Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Angewandte Chemie International Edition, 53(23), 5912–5916. Available at: [Link]

  • Schmalz, H.-G. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]

  • Hashimoto, T., & Maruoka, K. (2013). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, 49(82), 9392-9394. Available at: [Link]

  • Davies, H. M. L., Ahmed, G., & Churchill, M. R. (1996). Asymmetric Synthesis of Highly Functionalized 8-Oxabicyclo[3.2.1]octene Derivatives. Journal of the American Chemical Society, 118(44), 10774–10782. Available at: [Link]

  • Hazai, L., et al. (2013). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 23(21), 5905-5909. Available at: [Link]

  • Zukerman-Schpector, J., et al. (2007). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 828(1-3), 154-161. Available at: [Link]

  • Ciulla, M. G., et al. (2024). Unleashing the Power of Domino Reactions on Carbohydrates: State of the Art. European Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15235179, 3-Oxa-8-azabicyclo(3.2.1)octane. Retrieved February 27, 2026 from [Link].

  • Chemspace. 3-oxa-8-azabicyclo[3.2.1]octane. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 17(19), 4781-4785. Available at: [Link]

  • PubChemLite. 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride. Available at: [Link]

  • Carroll, F. I., et al. (2004). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Google Patents.
  • Carretero, J. C., & Arrayás, R. G. (2012). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 10(30), 5451-5464. Available at: [Link]

  • Reiser, O. (2021). Derivatization reactions of the 8-oxabicyclo[3.2.1]octane framework. ResearchGate. Available at: [Link]

  • SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Portoghese, P. S., et al. (2002). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Journal of Medicinal Chemistry, 45(12), 2572-2575. Available at: [Link]

  • NIST. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

  • Cheméo. 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-, exo-. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Safety Data Sheet (SDS) and Hazards for Bicyclic Amine Oxalates

For Researchers, Scientists, and Drug Development Professionals Introduction to Bicyclic Amine Oxalates in Drug Discovery Bicyclic amines are a class of organic molecules that have garnered significant interest in the fi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bicyclic Amine Oxalates in Drug Discovery

Bicyclic amines are a class of organic molecules that have garnered significant interest in the field of drug discovery. Their rigid, three-dimensional structures offer unique advantages in designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. These structures, which can be fused, bridged, or spirocyclic, provide a scaffold to which various functional groups can be appended to interact with biological targets. The formation of oxalate salts of these bicyclic amines is a common practice in pharmaceutical development. This process can enhance the compound's stability, solubility, and ease of handling, making them more suitable for formulation and administration. However, the introduction of the oxalate counter-ion also brings its own set of potential hazards that must be carefully considered alongside the intrinsic risks of the bicyclic amine moiety.

This guide provides a comprehensive overview of the safety considerations and hazards associated with bicyclic amine oxalates, with a focus on the information that should be present in a Safety Data Sheet (SDS). It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle these compounds safely and to conduct thorough risk assessments.

Understanding the Dual Nature of the Hazard: Bicyclic Amine and Oxalate Moieties

The overall hazard profile of a bicyclic amine oxalate is a composite of the risks posed by both the bicyclic amine cation and the oxalate anion. It is crucial to evaluate each component to develop a comprehensive understanding of the potential dangers.

The Bicyclic Amine Moiety: A Structurally Diverse Class with Varying Toxicities

Bicyclic amines encompass a wide array of chemical structures, and their toxicological profiles can vary significantly. The specific arrangement of the rings (fused, bridged, or spiro), the nature and position of substituents, and the overall physicochemical properties of the molecule all play a role in its potential for adverse health effects.

General Hazards of Amines:

  • Corrosivity and Irritation: Many amines are corrosive or irritating to the skin, eyes, and respiratory tract. Direct contact can cause chemical burns.[1][2][3][4][5]

  • Sensitization: Some amines are known to be skin or respiratory sensitizers, leading to allergic reactions upon repeated exposure.

  • Toxicity: Depending on the structure, amines can exhibit toxicity through various routes of exposure, including ingestion, inhalation, and dermal absorption. Effects can range from localized irritation to systemic toxicity affecting organs such as the liver and kidneys.[6]

  • Formation of Nitrosamines: Secondary and tertiary amines can react with nitrosating agents (such as nitrites, often present as preservatives in food or as contaminants) to form N-nitrosamines, a class of compounds that are potent carcinogens in many animal species. This is a critical consideration in the risk assessment of any new amine-containing drug substance.

Specific Considerations for Bicyclic Amines:

The rigid conformation of bicyclic amines can influence their interaction with biological systems, potentially leading to specific toxicities. For instance, their ability to mimic the structure of endogenous ligands can lead to off-target pharmacological effects.

The Oxalate Moiety: Beyond a Simple Counter-ion

While often considered a relatively benign counter-ion, oxalate is not without its own set of hazards. Oxalic acid and its soluble salts are toxic and can cause significant harm if ingested or absorbed.

Key Hazards of Oxalates:

  • Acute Toxicity: Ingestion of soluble oxalates can lead to acute poisoning. Oxalate binds to calcium ions in the blood, forming insoluble calcium oxalate. This can lead to a life-threatening drop in blood calcium levels (hypocalcemia), which can affect heart function.[7] The precipitation of calcium oxalate crystals in the kidneys can also cause acute kidney injury. The lethal oral dose of oxalic acid for humans is estimated to be between 15 and 30 grams.[7]

  • Irritation: Oxalic acid and its salts can be irritating to the skin, eyes, and respiratory tract.

  • Chronic Effects: Chronic exposure to oxalates can contribute to the formation of kidney stones (nephrolithiasis).

Deconstructing the Safety Data Sheet (SDS) for Bicyclic Amine Oxalates

The Safety Data Sheet is the primary source of information for the safe handling of any chemical. For a bicyclic amine oxalate, the SDS should provide a comprehensive picture of its hazards, incorporating the risks from both the amine and oxalate components. Below is a breakdown of the key sections of an SDS and the specific information to look for.

Section 1: Identification This section provides the basic identification of the substance, including its name, synonyms, CAS number, and the supplier's contact information.

Section 2: Hazard(s) Identification This is one of the most critical sections. It should clearly state the hazards of the chemical and the appropriate warning information. For a bicyclic amine oxalate, this section should include:

  • GHS Classification: The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized way of communicating hazard information. Look for classifications such as:

    • Acute Toxicity (Oral, Dermal, Inhalation)

    • Skin Corrosion/Irritation

    • Serious Eye Damage/Eye Irritation

    • Specific Target Organ Toxicity (Single or Repeated Exposure)

  • Hazard Statements (H-statements): These are standardized phrases that describe the nature of the hazard (e.g., "H302: Harmful if swallowed").[8][9]

  • Precautionary Statements (P-statements): These provide advice on measures to prevent or minimize adverse effects (e.g., "P280: Wear protective gloves/protective clothing/eye protection/face protection").[5][9]

  • Signal Word: "Danger" or "Warning," indicating the severity of the hazard.

  • Pictograms: Standardized symbols that provide a quick visual representation of the hazards.

Section 3: Composition/Information on Ingredients This section will identify the chemical components of the substance. For a bicyclic amine oxalate, it should clearly state the bicyclic amine and oxalic acid as the components.

Section 4: First-Aid Measures This section provides guidance on immediate medical care for someone who has been exposed to the chemical. It should include instructions for different routes of exposure (inhalation, skin contact, eye contact, and ingestion). For bicyclic amine oxalates, first-aid measures should address both the amine and oxalate hazards. For instance, in case of ingestion, it is crucial not to induce vomiting due to the corrosive nature of many amines.

Section 5: Fire-Fighting Measures This section provides information on how to extinguish a fire involving the chemical. It will specify suitable and unsuitable extinguishing media and any specific hazards that may arise during a fire, such as the generation of toxic fumes (e.g., nitrogen oxides from the amine).

Section 6: Accidental Release Measures This section outlines the procedures for cleaning up spills and leaks to prevent or minimize exposure to people and the environment. It will include recommendations for personal protective equipment (PPE) and containment and cleanup methods.

Section 7: Handling and Storage This section provides guidance on safe handling practices and storage conditions to prevent accidents and maintain the integrity of the chemical. Key recommendations include:

  • Handling: Use in a well-ventilated area, avoid contact with skin and eyes, and prevent the formation of dust or aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[10][11]

Section 8: Exposure Controls/Personal Protection This section provides information on how to minimize worker exposure. It includes:

  • Exposure Limits: Occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, if established. For novel compounds, these may not be available.

  • Engineering Controls: Recommendations for ventilation and other engineering solutions to reduce exposure.

  • Personal Protective Equipment (PPE): Specific recommendations for eye and face protection, skin protection (gloves, lab coat), and respiratory protection.[1]

Section 9: Physical and Chemical Properties This section provides data on the physical and chemical characteristics of the substance, such as its appearance, odor, melting point, boiling point, and solubility.

Section 10: Stability and Reactivity This section describes the chemical stability of the substance and any conditions to avoid (e.g., heat, light). It also lists incompatible materials that could cause a dangerous reaction.

Section 11: Toxicological Information This is a crucial section that provides detailed information on the health effects of the chemical. For a bicyclic amine oxalate, it should ideally include data on:

  • Acute toxicity: LD50 (oral, dermal) and LC50 (inhalation) values.

  • Skin corrosion/irritation.

  • Serious eye damage/irritation.

  • Respiratory or skin sensitization.

  • Germ cell mutagenicity: Results from tests like the Ames test to assess the potential to cause genetic mutations.[11][12][13][14]

  • Carcinogenicity: Information on whether the substance is a known or suspected carcinogen.

  • Reproductive toxicity.

  • Specific target organ toxicity (single and repeated exposure).

Section 12: Ecological Information This section provides information on the potential environmental effects of the chemical.

Section 13: Disposal Considerations This section provides guidance on the proper disposal of the chemical and its container, in accordance with local, state, and federal regulations.

Section 14: Transport Information This section provides information for the safe transportation of the chemical.

Section 15: Regulatory Information This section provides information on the regulatory status of the chemical.

Section 16: Other Information This section can include information such as the date of the latest revision of the SDS.

Quantitative Toxicological Data for Selected Bicyclic Amines and Oxalates

The following tables summarize available quantitative toxicological data for some representative bicyclic amines and oxalates. It is important to note that data for specific, novel bicyclic amine oxalates developed in research are often not publicly available. In such cases, a conservative approach to safety, based on the known hazards of similar compounds, is warranted.

Table 1: Acute Toxicity Data for Selected Amines and Oxalates

Chemical NameCAS NumberRouteSpeciesLD50/LC50Reference
Quinuclidine100-76-5OralRat81.2 mg/kg[6]
DermalRabbit70.7 mg/kg[6]
5-Norbornene-2-methylamine95-10-3--Causes severe skin burns and eye damage[15]
5-vinyl-2-norbornene-OralRat5.90 ml/kg (male), 11.9 ml/kg (female)[16]
Ammonium Oxalate6009-70-7--Harmful if swallowed[7]
Calcium Oxalate Monohydrate563-72-4Oral-Harmful if swallowed[17]
Dermal-Harmful in contact with skin[17]
2,4-D, Dimethylamine salt2008-39-1OralRat1670 mg/kg[18]
DermalRabbit> 2000 mg/kg[18]
InhalationRat> 5.28 mg/L (24 hr)[18]
Ammonium perfluorooctanoate3825-26-1DermalRabbit4300 mg/kg[19]
DermalRat7000 mg/kg (male), >7500 mg/kg (female)[19]

Table 2: GHS Hazard Classifications for a Representative Amine Oxalate

Chemical NameHazard ClassHazard Statement
Thiophen-3-amine oxalateAcute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation

Source: PubChem CID 22047570[8]

Experimental Protocols for Safe Handling and Emergency Response

Adherence to strict safety protocols is paramount when working with bicyclic amine oxalates. The following protocols provide a framework for safe handling and emergency response.

Protocol 1: Routine Handling of Bicyclic Amine Oxalates in a Research Laboratory
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Review the SDS and any other available safety information. Consider the quantity of substance being used, the potential for aerosol generation, and the specific manipulations to be performed.

  • Engineering Controls:

    • Always handle bicyclic amine oxalates in a properly functioning chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles. A face shield may be necessary if there is a significant splash hazard.

    • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves). Check the glove manufacturer's compatibility chart for the specific amine if available.

    • Respiratory Protection: For most laboratory-scale work in a fume hood, respiratory protection is not required. However, if there is a potential for high concentrations of dust or aerosols, a respirator may be necessary.

  • Handling Procedures:

    • When weighing solid compounds, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

    • Use a spatula or other appropriate tools to handle solids. Avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.

  • Waste Disposal:

    • Dispose of all waste containing bicyclic amine oxalates as hazardous chemical waste in accordance with institutional and local regulations.

    • Do not dispose of these chemicals down the drain.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling these compounds, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Protocol 2: Emergency Response for a Bicyclic Amine Oxalate Spill

Minor Spill (small quantity, contained, and not highly volatile):

  • Alert others in the immediate area.

  • Wear appropriate PPE (lab coat, gloves, and safety goggles).

  • Contain the spill with an absorbent material suitable for chemicals (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting the cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor.

Major Spill (large quantity, uncontained, or highly volatile):

  • Evacuate the immediate area and alert others to evacuate.

  • If safe to do so, close the doors to the affected area to contain the spill.

  • Activate the fire alarm if the substance is flammable or if there is a fire.

  • From a safe location, call emergency services and provide them with the following information:

    • Location of the spill.

    • Name of the chemical(s) involved.

    • Approximate quantity spilled.

    • Any injuries that have occurred.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

  • Provide the SDS to the emergency responders.

Protocol 3: First Aid for Exposure to Bicyclic Amine Oxalates
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[20]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[20]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water. Seek immediate medical attention. Provide the SDS to the medical personnel.

Visualization of Safety Workflows

The following diagrams, generated using Graphviz, illustrate key safety workflows for handling bicyclic amine oxalates.

Hazard_Identification_and_Risk_Assessment cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures Review SDS Review Safety Data Sheet (SDS) Assess Exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) Review SDS->Assess Exposure Literature Search Conduct Literature Search for Toxicity Data Evaluate Severity Evaluate Severity of Potential Harm Literature Search->Evaluate Severity Analyze Structure Analyze Chemical Structure for Potential Hazards (Amine, Oxalate, Functional Groups) Analyze Structure->Evaluate Severity Determine Likelihood Determine Likelihood of Exposure Assess Exposure->Determine Likelihood PPE Select Appropriate Personal Protective Equipment (PPE) Evaluate Severity->PPE Engineering Controls Implement Engineering Controls (Fume Hood, Ventilation) Determine Likelihood->Engineering Controls Administrative Controls Establish Safe Work Practices (SOPs, Training) Emergency_Response_Workflow Spill_or_Exposure Spill or Exposure Occurs Assess_Severity Assess Severity Spill_or_Exposure->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Major_Spill Major Spill Assess_Severity->Major_Spill Personal_Exposure Personal Exposure Assess_Severity->Personal_Exposure Cleanup_Procedure Follow Minor Spill Cleanup Procedure Minor_Spill->Cleanup_Procedure Yes Evacuate_and_Call Evacuate Area & Call Emergency Services Major_Spill->Evacuate_and_Call Yes First_Aid Administer First Aid & Seek Medical Attention Personal_Exposure->First_Aid Yes

Caption: Decision tree for emergency response to a spill or exposure.

Conclusion

Bicyclic amine oxalates are valuable compounds in drug discovery, but their handling requires a thorough understanding of their potential hazards. By recognizing the dual nature of the risk posed by both the bicyclic amine and the oxalate moieties, and by diligently following the guidance provided in the Safety Data Sheet, researchers can mitigate these risks. A proactive approach to safety, encompassing robust risk assessments, the consistent use of appropriate engineering controls and personal protective equipment, and a clear understanding of emergency procedures, is essential for ensuring a safe and productive research environment. As new bicyclic amine scaffolds are developed, it is incumbent upon the scientific community to characterize their toxicological properties and disseminate this information to ensure the continued safe advancement of medicinal chemistry.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Quinuclidinone hydrochloride, 99% (tlc). Retrieved from [Link]

  • Greenbook. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Norbornene-2-methylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophen-3-amine oxalate. PubChem. Retrieved from [Link]

  • National Toxicology Program. (2018, March 15). Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). Retrieved from [Link]

  • Agrian. (n.d.). MATERIAL SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • CPAChem. (2024, August 6). Safety data sheet. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005).
  • Mykhailiuk, P. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery.
  • National Center for Biotechnology Information. (n.d.). Ammonium Oxalate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium Oxalate Monohydrate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Escitalopram Oxalate. PubChem. Retrieved from [Link]

  • National Library of Medicine. (2012, August 1). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. PubMed. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. Retrieved from [Link]

  • Science.gov. (n.d.). acute dermal ld50: Topics by Science.gov. Retrieved from [Link]

  • Stonhard. (2020, August 28). GHS SDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Evaluation. Retrieved from [Link]

  • Food Packaging Forum. (2019, March 19). ECHA adopts substance evaluation plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 28). Acute, chronic, and genotoxic studies on the protopine total alkaloids of the Macleaya cordata (willd.) R. Br. in rodents. PMC. Retrieved from [Link]

  • National Library of Medicine. (2009, September 15). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed. Retrieved from [Link]

  • National Library of Medicine. (n.d.). New bicyclic amines: synthesis and SARs of their action against the causative organisms of malaria and sleeping sickness. PubMed. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Appendices A-G; 15th RoC 2021. Retrieved from [Link]

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3 Butanedione (CASRN 431-03-8) in Wistar Han [Crl. Retrieved from https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr593_508.pdf
  • PLOS. (2015, February 6). Data Mining in the U.S. National Toxicology Program (NTP) Database Reveals a Potential Bias Regarding Liver Tumors in Rodents Irrespective of the Test Agent. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Pharmacological action of plant alkaloids in female reproductive system of test animals and/or human beings: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The oral and dermal (LD 50 ) lethal dose of some ingredients/active compounds.. Retrieved from [Link]

  • ScienceDirect. (n.d.). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacological Action of Plant Alkaloids in female Reproductive System of Test Animals and/or Human Beings: A Review. Retrieved from [Link]

  • State of California Department of Toxic Substances Control. (n.d.). Acute Dermal Toxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Solanaceae. Retrieved from [Link]

  • GSC Online Press. (2019, January 28). Plant toxins: alkaloids and their toxicities. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Dermal toxicity of ammonium perfluorooctanoate. PubMed. Retrieved from [Link]

  • National Toxicology Program. (2022, November 28). NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Retrieved from [Link]

Sources

Exploratory

Difference between free base and oxalate salt of 3-oxa-8-azabicyclo[3.2.1]octane

Executive Summary This technical guide provides a comparative analysis of 3-oxa-8-azabicyclo[3.2.1]octane in its free base and oxalate salt forms. While the free base serves as the reactive nucleophile essential for cros...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of 3-oxa-8-azabicyclo[3.2.1]octane in its free base and oxalate salt forms. While the free base serves as the reactive nucleophile essential for cross-coupling and alkylation reactions, it is often chemically unstable and difficult to handle in its pure state. The oxalate salt, conversely, is engineered for crystallinity, storage stability, and purification .

This document details the physicochemical distinctions, strategic rationale for salt selection, and validated experimental protocols for interconversion, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2]

It is critical to distinguish the target compound from its structural isomer, 8-oxa-3-azabicyclo[3.2.1]octane. The 3-oxa-8-azabicyclo[3.2.1]octane scaffold features a nitrogen atom at the bridgehead (position 8) and an oxygen atom within the six-membered ring component (position 3).

FeatureFree BaseOxalate Salt
CAS Number 280-07-91624262-35-6
Formula C₆H₁₁NOC₆H₁₁NO[1] · C₂H₂O₄
MW 113.16 g/mol 203.19 g/mol
IUPAC Name 3-oxa-8-azabicyclo[3.2.1]octane3-oxa-8-azabicyclo[3.2.1]octane ethanedioate
Structure Bicyclic secondary amine1:1 Stoichiometric Salt
3D Conformational Insight

The 3-oxa-8-azabicyclo[3.2.1]octane core adopts a constrained chair-boat conformation. The nitrogen lone pair in the free base is highly accessible, making it a potent nucleophile but also susceptible to oxidation. Protonation by oxalic acid stabilizes this nitrogen, locking the conformation and reducing oxidative degradation.

Physicochemical Profiling

The choice between free base and oxalate salt is dictated by the stage of the synthetic pipeline.

Comparative Data Table
PropertyFree Base (Crude/Oil)Oxalate Salt (Crystalline)
Physical State Viscous oil or low-melting solidWhite crystalline solid
Hygroscopicity Moderate; absorbs atmospheric moistureLow; generally non-hygroscopic
Stability Prone to oxidation/discoloration (yellowing)Stable at RT for months/years
Solubility Soluble in DCM, CHCl₃, THF, EtOAcSoluble in H₂O, MeOH; Insoluble in Et₂O
Handling Difficult to weigh precisely (sticky)Excellent flow properties; precise weighing
Purification Requires distillation or chromatographyPurified via recrystallization (EtOH/Acetone)
Strategic Insight: Why Oxalate?

While Hydrochloride (HCl) salts are common, secondary amine HCl salts can be hygroscopic or form "gums" rather than discrete crystals. Oxalic acid is a bidentate organic acid that often facilitates superior lattice packing, resulting in sharp melting points and high purity precipitation. This makes the oxalate salt the preferred form for intermediate storage and shipment .

Experimental Workflows

Protocol A: Synthesis & Purification of the Oxalate Salt

Objective: To isolate pure 3-oxa-8-azabicyclo[3.2.1]octane from a crude reaction mixture.

Reagents:

  • Crude 3-oxa-8-azabicyclo[3.2.1]octane (Free Base)

  • Oxalic Acid (Anhydrous or Dihydrate)

  • Solvents: Ethanol (EtOH), Diethyl Ether (Et₂O), or Acetone.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base (1.0 eq) in a minimal volume of absolute EtOH or Acetone.

  • Acid Preparation: Separately, dissolve Oxalic Acid (1.05 eq) in warm EtOH. Note: A slight excess ensures complete protonation.

  • Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring.

    • Self-Validation: The solution should exotherm slightly, and a white precipitate should begin to form immediately or upon cooling.

  • Crystallization: Cool the mixture to 0°C for 2 hours. If "oiling out" occurs, reheat to dissolve and add a seed crystal or dropwise Et₂O to induce nucleation.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold Et₂O to remove non-basic impurities (colored byproducts often remain in the filtrate).

  • Drying: Dry under high vacuum (40°C) to constant weight.

Protocol B: Regeneration of the Free Base (Free-Basing)

Objective: To liberate the reactive amine for a subsequent coupling reaction (e.g., amide coupling, SɴAr).

Reagents:

  • 3-oxa-8-azabicyclo[3.2.1]octane Oxalate[1]

  • Base: 2M NaOH or Saturated K₂CO₃

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Suspension: Suspend the oxalate salt in DCM (approx. 10 mL/g).

  • Basification: Add 2M NaOH (2.5 eq) slowly. Stir vigorously for 15 minutes.

    • Mechanism: The biphasic mixture allows the liberated free base to partition immediately into the organic layer, protecting it from prolonged exposure to the aqueous phase.

  • Separation: Separate the layers. Extract the aqueous layer 2x with DCM.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at low temperature (<40°C).

    • Critical Check: Use the free base immediately. Do not store for prolonged periods.

Visualization of Workflows

The following diagrams illustrate the decision logic and chemical workflow for handling this scaffold.

Figure 1: Salt Formation & Purification Logic

SaltFormation Start Crude Reaction Mixture (Contains 3-oxa-8-azabicyclo[3.2.1]octane) ImpurityCheck Are impurities non-basic? Start->ImpurityCheck AcidAdd Add Oxalic Acid (1.05 eq) in EtOH/Acetone ImpurityCheck->AcidAdd Yes Precipitate Form Precipitate (Salt Formation) AcidAdd->Precipitate Filter Vacuum Filtration (Wash with Et2O) Precipitate->Filter Result Pure Oxalate Salt (Crystalline, Stable) Filter->Result Filtrate Filtrate contains non-basic impurities Filter->Filtrate Waste

Caption: Workflow for isolating the stable oxalate salt from crude reaction mixtures, utilizing the solubility differential to purge impurities.

Figure 2: Free-Basing for Synthesis

FreeBasing Salt Oxalate Salt (Stored Stock) Partition Biphasic Partition (DCM / 2M NaOH) Salt->Partition LayerSep Layer Separation Partition->LayerSep OrgLayer Organic Layer (Free Base) LayerSep->OrgLayer DCM AqLayer Aqueous Layer (Na-Oxalate Waste) LayerSep->AqLayer Water Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Reaction Next Step: Coupling/Alkylation Dry->Reaction

Caption: Protocol for regenerating the reactive free base immediately prior to downstream chemical synthesis.

Safety & Handling

  • Oxalate Toxicity: Oxalic acid and its salts are toxic if ingested and can cause kidney damage (calcium oxalate precipitation). Always handle the oxalate salt with gloves and a dust mask.

  • Amine Irritation: The free base is a secondary amine and likely a skin/eye irritant. Handle in a fume hood.

  • Stoichiometry: When using the oxalate salt in reactions without free-basing (e.g., using DIPEA in situ), remember the molecular weight difference (203.19 vs 113.16) to avoid under-loading the reagent.

References

  • PubChem. (2025).[2][3] 3-Oxa-8-azabicyclo[3.2.1]octane | C6H11NO.[3][4] National Library of Medicine. Available at: [Link]

  • Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols (US20060058343A1).

Sources

Foundational

Stereochemistry and Chirality of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane

The following guide provides an in-depth technical analysis of the (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane scaffold, focusing on its stereochemical properties, synthesis, and application in medicinal chemistry as a confo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane scaffold, focusing on its stereochemical properties, synthesis, and application in medicinal chemistry as a conformationally restricted morpholine surrogate.

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a bicyclic heterocycle increasingly utilized in drug discovery to replace morpholine rings. By bridging the 2- and 6-positions of a morpholine ring with an ethylene bridge (or conversely, bridging the 2- and 5-positions of a pyrrolidine with a


 bridge), this scaffold locks the nitrogen lone pair vector and restricts conformational entropy.

The designation (1R,5S) refers to the absolute configuration of the bridgehead carbons. However, in its unsubstituted or symmetrically substituted form (e.g.,


-benzyl), the molecule possesses a plane of symmetry and is therefore meso  (achiral). This guide explores the structural nuances, the "meso-trick" in desymmetrization, and the scaffold's critical role in enhancing selectivity for kinase targets such as mTOR and PI3K.

Structural & Stereochemical Analysis[1]

Nomenclature and Numbering

The bicyclo[3.2.1]octane skeleton numbering dictates the stereochemical descriptors.

  • Bridgeheads : Positions 1 and 5.[1][2]

  • 3-Atom Bridge : Contains the oxygen atom (Positions 2, 3, 4).

  • 2-Atom Bridge : Ethylene bridge (Positions 6, 7).

  • 1-Atom Bridge : Nitrogen atom (Position 8).

IUPAC Name : (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane.[2][3][4]

The Meso Nature and (1R,5S) Descriptor

Despite having two stereogenic centers at C1 and C5, the parent molecule is achiral.

  • Symmetry Plane (

    
    ) : A plane passes through the nitrogen atom (N8), the oxygen atom (O3), and bisects the C6–C7 bond.
    
  • Reflection : This plane reflects C1 onto C5 and C2 onto C4.

  • Configuration : The Cahn-Ingold-Prelog (CIP) priorities at C1 are

    
    . This results in an R  configuration. By reflection, C5 has an S  configuration.
    
  • Implication : Because the molecule is superimposable on its mirror image, it is a meso compound .

Critical Insight for Chiral Resolution : To utilize this scaffold as a chiral vector, one must desymmetrize it. This is typically achieved by introducing a substituent at C2 or C4, or by using a chiral substituent on N8 that interacts differentially with the prochiral faces of the bicycle.

Conformational Analysis

The 3-oxa-8-azabicyclo[3.2.1]octane system exists predominantly in a Chair-Chair conformation, although the constraints of the [3.2.1] system distort the rings.

  • Morpholine Ring (C1-C2-O3-C4-C5-N8) : Constrained into a boat-like or distorted chair geometry depending on N-substitution.

  • Pyrrolidine Ring (C1-C7-C6-C5-N8) : Envelope conformation.

  • Vector Alignment : Unlike flexible morpholine, where the nitrogen lone pair can invert rapidly, the bridgehead constraints in the bicyclic system fix the orientation of the N-substituent (typically equatorial to the 6-membered ring component), enhancing binding affinity by reducing the entropic penalty upon binding to a protein pocket.

Synthesis and Construction

The most robust synthetic route involves the cyclization of a pyrrolidine-2,5-diol derivative. This approach builds the ether bridge onto a pre-formed nitrogen heterocycle.

Synthetic Pathway (Graphviz Visualization)

Synthesis Start Pyrrole-2,5-dicarboxylate (Achiral Precursor) Step1 Hydrogenation (H2, Rh/Al2O3) Start->Step1 Inter1 cis-Pyrrolidine-2,5-dicarboxylate Step1->Inter1 Syn-addition Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 cis-2,5-Bis(hydroxymethyl)pyrrolidine Step2->Inter2 Step3 Cyclodehydration (H2SO4 or TsCl/Py) Inter2->Step3 Product (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane (Target Scaffold) Step3->Product Ether Bridge Formation

Figure 1: Synthetic route from pyrrole-2,5-dicarboxylate to the 3-oxa-8-azabicyclo[3.2.1]octane core.

Protocol: Cyclodehydration of cis-2,5-Bis(hydroxymethyl)pyrrolidine

Objective : Formation of the ether bridge (C2–O3–C4).

  • Starting Material :

    
    -Benzyl-cis-2,5-bis(hydroxymethyl)pyrrolidine (obtained via reduction of the corresponding diester).
    
  • Reagents : Concentrated Sulfuric Acid (

    
    ) or p-Toluenesulfonyl chloride (TsCl) with Pyridine.
    
  • Procedure :

    • Dissolve the diol (1.0 eq) in dry pyridine or toluene.

    • Add TsCl (2.2 eq) dropwise at 0°C to activate the alcohols.

    • Heat to reflux (110°C) to promote intramolecular displacement (

      
      -like) of the tosylate by the neighboring hydroxyl group (or concerted dehydration).
      
    • Note : The cis-stereochemistry of the pyrrolidine substituents is crucial. The trans-isomer cannot cyclize due to geometric strain.

  • Workup : Neutralize with

    
    , extract with DCM, and purify via silica gel chromatography.
    
  • Yield : Typically 60–80%.

Medicinal Chemistry Applications

Pharmacophore: The "Rigid Morpholine"

In drug design, morpholine is a common solubilizing group and hydrogen bond acceptor. However, its conformational flexibility (chair flip barrier ~10 kcal/mol) results in an entropic penalty when binding to rigid active sites.

  • Solution : The 3-oxa-8-azabicyclo[3.2.1]octane scaffold freezes the morpholine conformation.

  • Result : Higher affinity and improved selectivity.[5][6]

Case Study: mTOR/PI3K Inhibitors (PQR620)

The scaffold has been successfully deployed in the development of PQR620 , a highly potent mTORC1/2 inhibitor.

  • Mechanism : The scaffold replaces a standard morpholine on a triazine core.

  • Selectivity : The rigid bicyclic structure prevents the steric clashes observed with PI3K isoforms (which have slightly tighter pockets than mTOR), thereby enhancing mTOR selectivity (>450-fold over PI3K

    
    ).
    
  • Data Summary :

ParameterFlexible Morpholine AnalogRigid (3-Oxa-8-aza) Analog (PQR620)
mTOR

(nM)
93.43.4
PI3K


(nM)
15.6>1000
Selectivity (mTOR/PI3K) 0.16 (Unselective)>450 (Selective)
Brain Penetration ModerateHigh
Biological Signaling Pathway (mTOR)

mTOR_Pathway GrowthFactor Growth Factors (Insulin/IGF-1) PI3K PI3K (Class I) GrowthFactor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Akt Akt/PKB PIP3->Akt TSC TSC1/2 Complex Akt->TSC Inhibition (Phosphorylation) mTORC1 mTORC1 (Target of 3-Oxa-8-aza Scaffold) TSC->mTORC1 Inhibition (Relieved by Akt) S6K S6K1 (Protein Synthesis) mTORC1->S6K Phosphorylation Drug PQR620 (3-Oxa-8-aza Ligand) Drug->mTORC1 Selective Inhibition

Figure 2: The PI3K/Akt/mTOR pathway showing the intervention point of 3-oxa-8-azabicyclo[3.2.1]octane based inhibitors.

Analytical Characterization

To validate the synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane, the following analytical data is standard.

NMR Spectroscopy ( NMR, 400 MHz, )

Due to the meso symmetry (assuming


-Benzyl or 

-H), the spectrum is simplified.
  • 
     7.20–7.40 (m, 5H) : Aromatic protons (if 
    
    
    
    -Benzyl).
  • 
     3.65 (d, 
    
    
    
    Hz, 2H)
    : Bridge protons (H2/H4 equatorial).
  • 
     3.50 (d, 
    
    
    
    Hz, 2H)
    : Bridge protons (H2/H4 axial).
  • 
     3.48 (s, 2H) : Benzylic 
    
    
    
    .
  • 
     3.05 (br s, 2H) : Bridgehead protons (H1/H5).
    
  • 
     1.80–2.00 (m, 4H) : Ethylene bridge protons (H6/H7).
    
Crystallography

X-ray diffraction confirms the chair conformation of the oxa-bridge and the envelope of the aza-bridge. The C1–N8–C5 bond angle is typically compressed (~100°) relative to ideal


 geometry, creating the ring strain that rigidifies the structure.

References

  • Synthesis of Bridged Morpholines : Wu, G., et al. (2015). "Synthesis of Novel and Conformationally Constrained Bridged Amino Acids as Compact Modules for Drug Discovery." Tetrahedron Letters, 56(45), 6209-6213. Link

  • mTOR Inhibitor Discovery : Beaufils, F., et al. (2019). "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry, 62(17), 8017–8034. Link

  • PQR620 Characterization : Rageot, D., et al. (2018).[7] "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor." Journal of Medicinal Chemistry, 61(22), 10084–10105. Link

  • Stereochemical Definitions : IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

Sources

Exploratory

Beyond Morpholine: Pharmacophore Mapping and 3D Vectorization of the 3-oxa-8-azabicyclo[3.2.1]octane Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist Introduction: The Entropic Advantage of Bridged Bioisosteres In the realm of rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist

Introduction: The Entropic Advantage of Bridged Bioisosteres

In the realm of rational drug design, the morpholine ring is a ubiquitous structural motif utilized to modulate aqueous solubility, metabolic stability, and target affinity. However, the inherent conformational flexibility of monocyclic morpholine often incurs a significant entropic penalty upon binding to rigid target pockets, such as the ATP-binding hinge region of kinases.

To overcome this, medicinal chemists have increasingly turned to bridged bicyclic systems. The 3-oxa-8-azabicyclo[3.2.1]octane core represents a conformationally locked morpholine bioisostere. By restricting the degrees of freedom, this scaffold provides pre-organized 3D spatial vectorization. As an application scientist, I have observed that this entropic pre-organization minimizes the energetic penalty of binding, directly driving the causality behind the sub-nanomolar affinities seen in next-generation kinase inhibitors.

Pharmacophore Feature Mapping and 3D Vectorization

The architectural brilliance of the 3-oxa-8-azabicyclo[3.2.1]octane core lies in its precise distribution of electronic and steric features. The pharmacophore model can be deconstructed into three critical domains:

  • The Oxygen Atom (Position 3): This heteroatom acts as a highly directional Hydrogen Bond Acceptor (HBA). Because the bicyclic framework restricts ring flipping, the oxygen lone pairs are locked in an optimal trajectory to interact with backbone amides in neurological and oncological targets 1[1].

  • The Nitrogen Atom (Position 8): Serving as the primary attachment vector, the secondary amine allows for facile synthetic integration (e.g., via SNAr reactions) into larger heteroaromatic systems like pyrimidines or triazines.

  • The Ethylene Bridge: The carbon bridge introduces localized steric bulk and hydrophobicity. This bulk is not merely structural; it actively dictates binding pose causality by physically preventing the molecule from adopting unfavorable conformations within tight solvent-exposed regions of the target.

PharmacophoreModel Core 3-oxa-8-azabicyclo[3.2.1]octane Core Scaffold Pos3 Position 3 (Oxygen) Hydrogen Bond Acceptor Core->Pos3 Pos8 Position 8 (Nitrogen) Substituent Vector Core->Pos8 Bridge Ethylene Bridge Steric/Hydrophobic Bulk Core->Bridge Target Kinase Hinge Region Target Engagement Pos3->Target H-Bonding Pos8->Target Covalent Linkage Bridge->Target Shape Complementarity

Pharmacophore feature mapping of the bicyclic core to kinase targets.

Causality in Kinase Inhibition: Target-Specific Case Studies

The transition from monocyclic morpholines to the 3-oxa-8-azabicyclo[3.2.1]octane scaffold has yielded profound improvements in the PI3K/mTOR and ATR kinase inhibitor landscapes.

For instance, the development of the mTORC1/2 inhibitor PQR620 demonstrated that replacing a standard morpholine with this bridged system profoundly altered selectivity. The steric demand of the ethylene bridge forces the molecule to engage the mTOR solvent-exposed region uniquely, resulting in a


-fold selectivity for mTOR over PI3K

2[2].

Similarly, in the preclinical development of PQR514 , the rigid vectorization of the bridged core improved overall potency while minimizing brain penetration, optimizing the candidate specifically for systemic tumor treatment 3[3]. Furthermore, in the discovery of ATR kinase inhibitors like AZD6738 , the incorporation of the 3-oxa-8-azabicyclo[3.2.1]octane core mitigated severe metabolic liabilities, specifically preventing Cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI) that plagued earlier flexible analogs 4[4].

Quantitative SAR Data Summary
Scaffold VariantPrimary TargetBinding AffinitySelectivity / Pharmacological Profile
Monocyclic Morpholine (M0) pan-PI3K

~ 0.55 - 16

M
Broad-spectrum; high conformational entropy limits specific hinge engagement.
PQR620 (Bridged Core) mTORC1/2

= 3.4 nM

-fold over PI3K

; steric bulk specifically engages the mTOR solvent region.
PQR514 (Bridged Core) pan-PI3K

< 10 nM
High systemic potency; optimized vectorization reduces unwanted CNS penetration.
AZD6738 Analogues ATR KinaseSub-nanomolarHigh ATR selectivity; core rigidity prevents CYP3A4 time-dependent inhibition.

Self-Validating Experimental Protocol: Target Engagement Mapping

To ensure scientific integrity, a protocol is only as robust as its orthogonal validation. The following methodology details a self-validating system for integrating the 3-oxa-8-azabicyclo[3.2.1]octane core and validating its pharmacophore causality through coupled kinetic and structural analysis.

Step 1: Scaffold Integration via SNAr Synthesis
  • Procedure: React a halogenated heteroaromatic precursor (e.g., 2,4-dichloropyrimidine) with 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA). Utilize N-methyl-2-pyrrolidone (NMP) as the solvent and heat to 80–140 °C for 1–18 hours.

  • Causality & Validation: The inherent rigidity of the bicyclic core sterically hinders unwanted secondary substitutions, ensuring high regioselectivity. Reaction completion is self-validated via LC-MS, where the absence of di-substituted byproducts confirms the steric shielding effect of the ethylene bridge.

Step 2: Surface Plasmon Resonance (SPR) Kinetic Profiling
  • Procedure: Immobilize the recombinant target kinase domain (e.g., mTOR) onto a CM5 sensor chip via standard amine coupling. Inject the synthesized bicyclic compound across a concentration gradient (0.1 nM to 100 nM) at a continuous flow rate of 30 µL/min.

  • Causality & Validation: Calculate the association (

    
    ) and dissociation (
    
    
    
    ) rates. As a built-in control, run a monocyclic morpholine analog in parallel. The self-validation of the pharmacophore's entropic advantage is confirmed when the bridged core demonstrates a significantly slower
    
    
    , proving that the pre-organized shape complementarity traps the ligand in the binding pocket longer than its flexible counterpart.
Step 3: X-ray Crystallographic Pose Verification
  • Procedure: Co-crystallize the kinase domain with the bicyclic ligand using vapor diffusion hanging drop methods. Collect diffraction data at a synchrotron source and solve the structure via molecular replacement.

  • Causality & Validation: Measure the atomic distance between the Position 3 oxygen atom and the target's hinge region backbone amide. A measured distance of 2.7–3.1 Å physically self-validates the predicted Hydrogen Bond Acceptor (HBA) pharmacophore model, closing the loop between kinetic affinity and structural reality.

ValidationProtocol Syn 1. Scaffold Synthesis (SNAr Integration) SPR 2. SPR Binding Kinetics (Determine Kon / Koff) Syn->SPR Xray 3. X-Ray Crystallography (Pose Verification) SPR->Xray KD < 10 nM Opt 4. Rational Optimization (SAR Feedback) SPR->Opt KD > 10 nM Xray->Opt 3D Alignment Opt->Syn Iteration

Self-validating experimental workflow for target engagement analysis.

Conclusion

The 3-oxa-8-azabicyclo[3.2.1]octane core is far more than a simple morpholine replacement; it is a precision-engineered tool for 3D pharmacophore vectorization. By leveraging its rigid structural constraints, drug development professionals can systematically reduce entropic binding penalties, eliminate metabolic liabilities, and achieve exquisite kinase selectivity. Embracing this scaffold requires a paradigm shift from 2D structural drawing to true 3D spatial reasoning, supported by rigorous, self-validating structural biology protocols.

References

  • ACS Publications - Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor. Available at: [Link]

  • ResearchGate - Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety. Available at:[Link]

  • ACS Publications - Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

General procedure for reductive amination with 3-oxa-8-azabicyclo[3.2.1]octane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and troubleshooting for late-stage functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and troubleshooting for late-stage functionalization.

Strategic Rationale in Medicinal Chemistry

The integration of bridged bicyclic amines into drug scaffolds has become a cornerstone of modern medicinal chemistry. Specifically, 3-oxa-8-azabicyclo[3.2.1]octane serves as a conformationally restricted, highly stable bioisostere of morpholine.

By bridging the morpholine ring, researchers can achieve several critical pharmacological optimizations:

  • Increased Steric Demand: The bridged architecture alters the interaction within kinase hinge regions, often dialing out off-target activities. For instance, the substitution of standard morpholine with 3-oxa-8-azabicyclo[3.2.1]octane was pivotal in the discovery of PQR620, a highly potent and selective mTORC1/2 inhibitor that successfully minimized PI3Kα off-target activity[1].

  • Improved Pharmacokinetics: The bridged system reduces the basicity (pKa) of the nitrogen and increases metabolic stability against oxidative degradation, a strategy utilized in the development of PKI-179, an orally efficacious dual PI3K/mTOR inhibitor[2].

  • Broad-Spectrum Utility: Beyond oncology, this moiety is utilized in synthesizing dual inhibitors of bacterial topoisomerases, demonstrating its versatility across therapeutic areas[3].

Reductive amination is the most robust, atom-economical method for appending this bicyclic system to aldehyde or ketone building blocks[4].

Mechanistic Causality & Reaction Design

Reductive amination is a two-stage tandem reaction: the condensation of the secondary amine with a carbonyl to form an electrophilic iminium ion, followed by the in situ delivery of a hydride to yield the tertiary amine.

The structural nature of 3-oxa-8-azabicyclo[3.2.1]octane—a secondary amine with moderate steric hindrance—dictates the choice of reagents:

  • Hydride Source: Sodium triacetoxyborohydride (STAB,

    
    ) is the gold standard[4]. Unlike sodium borohydride (
    
    
    
    ), the electron-withdrawing acetate groups in STAB reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting aldehyde/ketone, allowing the iminium ion to form and be selectively reduced.
  • Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides excellent solubility for STAB and allows for safe heating (up to 50–60 °C) if the iminium formation is sterically impeded.

  • Acidic Catalysis: For ketones, the addition of a weak acid (e.g., glacial acetic acid) is required to protonate the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion.

BiologicalPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation Inhibitor 3-oxa-8-azabicyclo[3.2.1]octane Derivatives (e.g., PQR620) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/mTOR signaling pathway by 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

General Experimental Protocol

The following protocol is a self-validating system designed for high yield and minimal side-product formation. It assumes the use of the commercially available 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride salt[5].

Materials Required
  • Amine: 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.2 equivalents)

  • Electrophile: Target Aldehyde or Ketone (1.0 equivalent)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equivalent - for ketones only)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.1 M to 0.2 M concentration)

Step-by-Step Methodology

Step 1: Free-Basing the Amine

  • Suspend 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.2 eq) in anhydrous DCE under an inert atmosphere (N2 or Ar).

  • Add DIPEA (1.2 eq) dropwise at room temperature.

  • Causality: The hydrochloride salt is unreactive. DIPEA is a non-nucleophilic base that liberates the secondary amine without competing for the carbonyl electrophile[5]. Stir for 15 minutes until a clear solution is obtained.

Step 2: Iminium Formation 3. Add the target aldehyde or ketone (1.0 eq) to the reaction mixture. 4. Conditional Step: If the substrate is a ketone, add glacial acetic acid (1.0 eq).

  • Causality: Ketones are less electrophilic than aldehydes. AcOH catalyzes the dehydration of the hemiaminal into the active iminium species.

  • Stir the mixture at room temperature for 1 to 2 hours. Monitor via LC-MS to confirm the disappearance of the carbonyl and the transient mass of the iminium ion.

Step 3: Reduction 6. Cool the reaction to 0 °C using an ice bath. 7. Add STAB (1.5 eq for aldehydes; 2.0 eq for ketones) portionwise over 10 minutes.

  • Causality: Portionwise addition prevents thermal runaway and limits the local concentration of hydride, ensuring it reacts exclusively with the iminium ion rather than the unreacted carbonyl[4].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours (depending on steric bulk).

Step 4: Quench and Work-up 9. Quench the reaction by slowly adding saturated aqueous


 (equal volume to DCE).
  • Causality:

    
     safely neutralizes the acetic acid and hydrolyzes unreacted STAB, breaking down boron complexes without the violent gas evolution associated with stronger bases.
    
  • Stir vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification 13. Purify the crude residue via flash column chromatography (typically using a gradient of DCM to DCM/MeOH/NH4OH) or preparative HPLC to yield the pure tertiary amine.

Optimization & Quantitative Data

Because 3-oxa-8-azabicyclo[3.2.1]octane is a bridged system, its nitrogen is embedded in a sterically demanding environment. While aldehydes react smoothly, highly substituted ketones may require protocol deviations.

ReductiveAmination A Carbonyl + 3-oxa-8-azabicyclo[3.2.1]octane B Substrate Type? A->B C Aldehyde B->C D Ketone B->D E Standard Conditions: STAB, DCE, RT C->E F Steric Hindrance? D->F G Low/Moderate F->G H High (Bulky) F->H I Modified Conditions: STAB, AcOH, DCE, 50°C G->I J Harsh Conditions: Ti(OiPr)4 then NaCNBH3 H->J

Decision matrix for optimizing reductive amination with 3-oxa-8-azabicyclo[3.2.1]octane.

Quantitative Performance Summary

The table below summarizes expected yields and optimized conditions based on the electrophilic substrate:

Substrate TypeElectrophile ProfileReagentAdditiveTempTimeTypical Yield
Aldehyde AliphaticSTAB (1.5 eq)NoneRT2-4 h85-95%
Aldehyde Aromatic / HeteroarylSTAB (1.5 eq)NoneRT1-3 h80-90%
Ketone Unhindered AliphaticSTAB (2.0 eq)AcOH (1.0 eq)RT12-16 h65-80%
Ketone Sterically Hindered

(2.0 eq)

(1.2 eq)
50 °C24 h40-60%

Note: For highly hindered ketones where STAB fails, pre-forming the imine with Titanium tetraisopropoxide (


) followed by reduction with Sodium cyanoborohydride (

) is the recommended salvage pathway.

References

  • Heterocyclic compounds and methods of use Google P
  • New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity PMC (NIH)
  • Cyclic compound having selective inhibitory action on kras over hras and nras Google P
  • Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor ACS Public
  • PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor PubMed (NIH)

Sources

Application

Conditions for peptide coupling using bridged bicyclic amines

Application Note: High-Efficiency Peptide Coupling of Bridged Bicyclic Amines Abstract & Strategic Importance Bridged bicyclic amines—specifically bicyclo[1.1.1]pentan-1-amine (BCP-amine) , 2-azabicyclo[2.1.1]hexane , an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Peptide Coupling of Bridged Bicyclic Amines

Abstract & Strategic Importance

Bridged bicyclic amines—specifically bicyclo[1.1.1]pentan-1-amine (BCP-amine) , 2-azabicyclo[2.1.1]hexane , and 7-azabicyclo[2.2.1]heptane —have emerged as critical "3D-scaffolds" in modern drug discovery. They serve as saturated bioisosteres for phenyl rings (escape from flatland) and conformationally restricted analogs of proline or piperidine.

However, incorporating these amines into peptide backbones or drug conjugates presents a dual challenge:

  • Steric Shielding: The bridgehead carbons or the bicyclic cage creates a wide "cone angle" of steric hindrance, blocking the trajectory of nucleophilic attack.

  • Electronic Modulation: The hybridization of bridgehead nitrogens (often exhibiting increased s-character) can reduce nucleophilicity compared to standard secondary amines.

This guide moves beyond standard EDC/NHS chemistry, providing high-fidelity protocols using T3P® (Propanephosphonic acid anhydride) for epimerization control and Ghosez’s Reagent for overcoming extreme steric barriers.

Mechanistic Insight: The Nucleophile-Electrophile Mismatch

To achieve high yields, one must diagnose the specific failure mode of the coupling.

  • The Problem with Standard Uroniums (HATU/HBTU): While HATU is a powerful reagent, the bulky OAt-active ester formed is often too sterically crowded to be effectively attacked by a bridged bicyclic amine. The reaction stalls, leading to hydrolysis or racemization of the activated acid.

  • The Acid Chloride Solution: Converting the carboxylic acid to an acid chloride creates the smallest possible electrophile, allowing the hindered amine to approach.

  • The Epimerization Risk: Highly activated species (acid chlorides) increase the acidity of the

    
    -proton on the amino acid component, risking racemization via oxazolone formation.
    

Strategic Selection Rule:

  • Use T3P if the carboxylic acid has a chiral center prone to epimerization (e.g., Phenylglycine, Cysteine).

  • Use Ghosez’s Reagent if the amine is extremely hindered (e.g., secondary bridged amines) and the acid is achiral or robust (e.g., Proline, Aib).

Decision Matrix & Workflow

The following logic flow dictates the optimal experimental condition based on substrate properties.

CouplingLogic Start Start: Bridged Amine + Acid CheckChirality Is the Carboxylic Acid Chiral/Epimerization Prone? Start->CheckChirality CheckSterics Is the Amine Secondary or Bridgehead? CheckChirality->CheckSterics No (Achiral/Robust) ProtocolA Protocol A: T3P/Pyridine (Low Epimerization) CheckChirality->ProtocolA Yes (Sensitive) ProtocolB Protocol B: Ghosez's Reagent (Max Steric Access) CheckSterics->ProtocolB Secondary (e.g., 2-aza[2.1.1]) ProtocolC Protocol C: HATU/Oxyma (Standard High-Activity) CheckSterics->ProtocolC Primary (e.g., BCP-amine)

Figure 1: Reagent selection workflow balancing steric access against chiral integrity.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Epimerization Control)

Best for: Coupling chiral amino acids to BCP-amines or moderate sterics where preserving stereochemistry is paramount. T3P acts as a scavenger, driving the equilibrium by forming water-soluble byproducts.[1]

Reagents:

  • T3P: 50% w/w solution in EtOAc or DMF.

  • Base: Pyridine (preferred for T3P) or DIPEA (N,N-Diisopropylethylamine).

  • Solvent: EtOAc (first choice) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the Bridged Amine (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv). Note: Pyridine suppresses racemization better than DIPEA in T3P couplings.

  • Activation: Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT). Stir for 2–12 hours.

  • Workup: T3P byproducts are water-soluble.[2][3] Dilute with EtOAc, wash with water, 1M HCl (if product is not acid-sensitive), saturated NaHCO₃, and brine.

Protocol B: Acid Chloride Generation via Ghosez’s Reagent

Best for: Extremely hindered secondary amines (e.g., 2-azabicyclo[2.1.1]hexane) or electron-deficient amines where active esters fail.

Reagents:

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

  • Solvent: Dry DCM (Dichloromethane) or CHCl₃.

  • Base: DIPEA or 2,4,6-Collidine (for acid-sensitive substrates).

Step-by-Step:

  • Activation (In Situ): Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM under Argon.

  • Chlorination: Add Ghosez’s Reagent (1.1 equiv) slowly at RT. Stir for 30–60 minutes.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot shows methyl ester).

  • Coupling: Cool the solution to 0 °C. Add the Bridged Amine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Completion: Warm to RT and stir. These reactions are typically fast (1–4 hours) due to the high reactivity of the acid chloride.

  • Quench: Quench with saturated NaHCO₃ solution.

Protocol C: HATU/Oxyma (The Modern Standard)

Best for: Primary bridgehead amines (e.g., bicyclo[1.1.1]pentan-1-amine) where extreme sterics are not the primary limiter.

Reagents:

  • Coupling Agent: HATU (1.1 equiv).

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (1.1 equiv). Note: Oxyma is safer than HOAt and often yields cleaner profiles.

  • Base: DIPEA (2.5 equiv).

  • Solvent: DMF.

Step-by-Step:

  • Pre-activation: Dissolve Acid (1.0 equiv), HATU (1.1 equiv), and Oxyma (1.1 equiv) in DMF.

  • Initiation: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 1–2 minutes (yellow color develops).

  • Addition: Add the Bridged Amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–16 hours.

Comparative Data: Reagent Performance

ParameterT3P (Protocol A)Ghosez's Reagent (Protocol B)HATU/Oxyma (Protocol C)
Steric Tolerance ModerateExcellent Good
Epimerization Very Low High (Risk)Moderate
Byproduct Removal Aqueous Wash (Easy)Chromatography RequiredChromatography Required
Cost MediumLowHigh
Ideal Substrate Chiral AA + BCP-amineHindered 2-aza[2.1.1]hexaneGeneral Screening

Troubleshooting & QC

Monitoring Reaction Progress: Standard ninhydrin (Kaiser) tests often fail or give false negatives with secondary bridged amines.

  • Recommendation: Use the Chloranil Test .

    • Positive (Free secondary amine): Blue/Green precipitate.

    • Negative (Coupled): Colorless/Yellow.

Handling "Stalled" Reactions: If Protocol C (HATU) stalls at 50% conversion:

  • Do not add more HATU (accumulates byproducts).

  • Switch to Protocol B (Acid Chloride) for the remaining material if the substrate allows.

  • Apply Microwave irradiation (50 °C, 15 min) only if using T3P (thermally stable) or HATU (with caution regarding epimerization).

References

  • Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation in Pharmaceutical Process Chemistry.[3][4]Organic Process Research & Development . Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions.Journal of the Chemical Society, Chemical Communications . Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?Organic & Biomolecular Chemistry . Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews . Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews . Link

Sources

Method

Synthesis of tropane analogs using 3-oxa-8-azabicyclo[3.2.1]octane building blocks

Application Note: Synthesis of Tropane Analogs Using 3-Oxa-8-azabicyclo[3.2.1]octane Building Blocks Strategic Rationale: Beyond the Classical Tropane Scaffold Tropane alkaloids, defined by their rigid 8-azabicyclo[3.2.1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Tropane Analogs Using 3-Oxa-8-azabicyclo[3.2.1]octane Building Blocks

Strategic Rationale: Beyond the Classical Tropane Scaffold

Tropane alkaloids, defined by their rigid 8-azabicyclo[3.2.1]octane core, are highly privileged scaffolds in medicinal chemistry, ranking among the most frequently utilized nitrogenous heterocycles in FDA-approved drugs. However, classical tropanes often exhibit high lipophilicity and off-target anticholinergic liabilities . To circumvent these issues, medicinal chemists employ isosteric replacement, specifically substituting the C3 methylene group with an oxygen atom to yield the 3-oxa-8-azabicyclo[3.2.1]octane system.

This building block acts as a conformationally restricted morpholine bioisostere. The introduction of the oxygen atom dramatically alters the physicochemical landscape: it lowers the partition coefficient (LogP), increases aqueous solubility (often by up to 40-fold compared to standard spirocycles), and modulates the Topological Polar Surface Area (TPSA) to fine-tune efflux ratios .

Physicochemical Profiling

Understanding the quantitative differences between the standard tropane core and its 3-oxa analog is critical for rational drug design. The table below summarizes the key physicochemical shifts that occur upon oxygen incorporation.

Property8-Azabicyclo[3.2.1]octane (Tropane)3-Oxa-8-azabicyclo[3.2.1]octane (Oxa-Tropane)Impact on Drug Design
Heteroatoms 1 (Nitrogen)2 (Nitrogen, Oxygen)Introduces a new H-bond acceptor
CLogP ~1.20-0.094Significantly reduces lipophilicity
Water Solubility ModerateHighImproves oral bioavailability
TPSA (Ų) 12.0321.26Modulates efflux ratio and permeability
Bioisosterism Piperidine / PyrrolidineMorpholine (Bridged)Fills wedge-shaped binding pockets

Structural Optimization Logic

The causality behind selecting the 3-oxa-tropane core is rooted in its ability to rescue compounds with poor pharmacokinetic profiles. For example, in the development of PI3K/mTOR inhibitors, replacing a flexible bis-morpholine moiety with a 3-oxa-tropane core yielded PKI-179, a compound with superior oral efficacy and reduced molecular weight . Similarly, during the optimization of BCL6 inhibitors, the 3-oxa-tropane analog successfully filled a wedge-shaped hydrophobic pocket while maintaining crucial intramolecular hydrogen bonding, thereby lowering microsomal clearance and improving cellular potency to 4.5 nM .

Rationale A Standard Tropane Core (8-azabicyclo[3.2.1]octane) B High Lipophilicity & Anticholinergic Liabilities A->B Limitation C Isosteric Replacement (C3 Methylene → Oxygen) A->C Structural Design D 3-Oxa-Tropane Core (3-oxa-8-azabicyclo[3.2.1]octane) C->D Yields E Improved Aqueous Solubility Lowered CLogP D->E Physicochemical Benefit F Morpholine Bioisostere (e.g., PKI-179, BCL6 Probes) D->F Pharmacological Output

Fig 1. Structural optimization logic from classic tropanes to 3-oxa-tropane analogs.

Synthetic Methodologies & Causality

The secondary amine of 3-oxa-8-azabicyclo[3.2.1]octane (typically supplied as a stable hydrochloride or oxalate salt) is an excellent nucleophile for Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig cross-coupling reactions.
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over triethylamine. DIPEA's increased steric bulk prevents it from acting as a competing nucleophile during

    
    , ensuring high chemoselectivity.
    
  • Solvent Effects: Polar protic solvents like isopropanol (IPA) or 2,2,2-trifluoroethanol (TFE) are optimal. The protic nature stabilizes the negatively charged Meisenheimer complex intermediate in

    
     reactions, significantly accelerating the coupling with electron-deficient aryl or heteroaryl halides (e.g., triazines or pyrimidines) .
    

Experimental Protocol: Self-Validating Synthesis

This protocol details the synthesis of heteroaryl-oxa-tropanes via


. It is designed as a self-validating system, incorporating strict analytical checkpoints and orthogonal purification to guarantee product integrity.

Objective: Coupling of 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride with a heteroaryl chloride.

  • Step 1: Reagent Preparation & Activation

    • Action: Suspend the heteroaryl chloride (1.0 eq) and 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (1.2 eq) in anhydrous isopropanol to achieve a 0.2 M concentration.

    • Causality: Using a slight excess (1.2 eq) of the relatively inexpensive amine building block drives the reaction to completion, ensuring total consumption of the more complex, valuable heteroaryl chloride intermediate.

  • Step 2: Base Addition

    • Action: Add DIPEA (3.0 eq) dropwise at room temperature under a nitrogen atmosphere.

    • Causality: The first 1.0 eq of DIPEA acts to free-base the 3-oxa-tropane HCl salt, rendering it nucleophilic. The remaining 2.0 eq serves as a robust acid scavenger for the HCl byproduct generated during the substitution, preventing reaction stalling.

  • Step 3: Reaction Execution & Self-Validation Checkpoint

    • Action: Heat the reaction mixture in a sealed tube to 90–120 °C for 6–24 hours.

    • Validation: Monitor the reaction via LC-MS. The system validates itself when the UV trace (254 nm) shows >95% consumption of the starting material, and the MS trace exhibits the expected

      
       mass of the product. Do not proceed to purification until this threshold is met.
      
  • Step 4: Orthogonal Purification (SCX-2 Catch-and-Release)

    • Action: Concentrate the mixture in vacuo. Dissolve the crude residue in a minimum volume of methanol and load it onto a pre-conditioned SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. Wash heavily with 100% methanol, then elute the product using 2.0 M

      
       in methanol.
      
    • Causality: The SCX-2 resin acts as a chemical filter. It selectively captures the basic tertiary amine of the newly formed oxa-tropane product. Neutral impurities, unreacted heteroaryl chlorides, and acidic byproducts are washed away. Elution with ammonia breaks the ionic interaction, releasing the pure free-base product.

  • Step 5: Final Polishing

    • Action: If necessary, subject the concentrated ammonia eluent to Reverse-Phase Chromatography (eluting from 10–100% methanol in water, modified with 0.1% formic acid) to separate any closely eluting basic isomers.

Workflow Step1 1. Reagent Preparation 3-oxa-tropane HCl + Ar-Cl Step2 2. Base Addition DIPEA (3.0 eq) in Isopropanol Step1->Step2 Step3 3. S_NAr Reaction Heat to 90–120 °C (6–24 h) Step2->Step3 Step4 4. Self-Validation LC-MS Check (>95% Conversion) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Orthogonal Purification SCX-2 Catch-and-Release Step4->Step5 If Validated Step6 6. Final Polishing Reverse-Phase HPLC Step5->Step6

Fig 2. Self-validating synthetic workflow for heteroaryl 3-oxa-tropane derivatives.

Conclusion

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is an indispensable building block in the modern medicinal chemist’s toolkit. By functioning as a bridged morpholine bioisostere, it elegantly resolves the lipophilicity and solubility bottlenecks inherent to classical tropane alkaloids. When coupled with robust, self-validating synthetic protocols like SCX-2 catch-and-release purification, researchers can rapidly generate high-purity libraries of oxa-tropane analogs for advanced biological screening.

References

  • Title: PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Rapid Synthesis of Psychoplastogenic Tropane Alkaloids Source: ChemRxiv / NIH PMC URL: [Link]

Application

Application Notes and Protocols for Handling and Weighing Hygroscopic Amine Oxalate Salts

Introduction: The Critical Role of Salt Form and Moisture Control in Pharmaceutical Development In pharmaceutical sciences, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Form and Moisture Control in Pharmaceutical Development

In pharmaceutical sciences, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. The salt form profoundly influences critical physicochemical properties such as solubility, stability, and bioavailability. Amine oxalate salts are often explored for their potential to confer desirable properties; however, like many salts, they can exhibit hygroscopicity—a tendency to absorb moisture from the atmosphere.[1]

The hygroscopic nature of a substance is not merely a physical curiosity; it is a critical parameter that can dictate the material's behavior throughout the manufacturing process, from storage and handling to final product performance.[1][2] Uncontrolled moisture uptake can lead to a cascade of undesirable events, including:

  • Physical Changes: Caking, deliquescence (dissolving in absorbed water), and alterations in crystal structure.[2][3]

  • Chemical Degradation: Increased susceptibility to hydrolysis or other moisture-mediated reactions, impacting the API's purity and potency.[3]

  • Manufacturing Challenges: Poor powder flow, inaccurate weighing, and inconsistencies in dosage formulation.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for handling and accurately weighing hygroscopic amine oxalate salts. By understanding the material's behavior and implementing robust protocols, teams can ensure data integrity, mitigate risks to product quality, and streamline the development process.

Characterizing Hygroscopicity: A Data-Driven Approach

Before establishing a handling protocol, it is essential to quantitatively understand the hygroscopic nature of the specific amine oxalate salt. The degree of hygroscopicity can vary significantly even within the same salt family due to differences in the amine counterion or the crystalline form.[3][4]

Dynamic Vapor Sorption (DVS): The Gold Standard

The most reliable method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS).[5][6] DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[7] The resulting data is plotted as a sorption-desorption isotherm, which provides invaluable information on:

  • The equilibrium moisture content at various RH levels.[8]

  • The critical RH at which significant water uptake occurs.

  • The potential for phase transitions or hydrate formation.[9]

This data allows for a scientific classification of the material's hygroscopicity, which directly informs the required handling and storage conditions.[10]

Table 1: General Hygroscopicity Classification This table provides a general framework for classifying materials based on their moisture uptake, typically measured at 25°C and 80% RH.

Classification% Weight Gain (w/w)Typical Handling Requirements
Non-hygroscopic< 0.2%Standard laboratory benchtop conditions are usually sufficient.
Slightly hygroscopic0.2% to < 2%Weighing should be performed promptly; desiccator storage is recommended.
Moderately hygroscopic2% to < 15%Controlled, low-humidity environment is required; weighing by difference is advised.
Very hygroscopic / Deliquescent≥ 15%All manipulations must be performed in a controlled inert atmosphere (e.g., glove box).

Note: Classification thresholds can vary. This table is a general guide; specific limits should be set based on the material's stability and the process requirements.

Strategic Workflow for Handling Hygroscopic Salts

A systematic approach is crucial to prevent moisture-induced errors and material degradation. The following workflow provides a decision-making framework for handling a new or uncharacterized amine oxalate salt.

G cluster_0 cluster_1 cluster_2 start Start: Receive New Amine Oxalate Salt characterize Characterize Hygroscopicity (DVS Analysis / Literature Review) start->characterize classify Classify Material (Table 1) characterize->classify benchtop Open Bench Handling (Protocol A - Modified) classify->benchtop Non-Hygroscopic desiccator Low-Humidity Environment (Protocol A) classify->desiccator Slightly to Moderately Hygroscopic glovebox Inert Atmosphere Glove Box (Protocol B) classify->glovebox Very Hygroscopic / Deliquescent weigh Accurate Weighing & Handling Complete benchtop->weigh desiccator->weigh glovebox->weigh

Caption: Decision workflow for selecting the appropriate handling protocol.

Experimental Protocols

Adherence to meticulous experimental technique is paramount for achieving accurate and reproducible weighing results.

Pre-Weighing Preparations: The Foundation of Accuracy
  • Balance Calibration & Verification: Ensure the analytical balance is calibrated and its performance is verified using certified weights according to a regular schedule.[11][12] The balance should be located on a stable, vibration-free surface away from drafts, direct sunlight, and significant temperature fluctuations.[13]

  • Environmental Monitoring: Place a calibrated hygrometer/thermometer in the weighing area to monitor and record the ambient relative humidity and temperature.

  • Tool and Vessel Preparation: All spatulas, weighing vessels (e.g., glass weighing bottles with ground glass stoppers), and receivers must be scrupulously clean and dry.[14] Allow them to equilibrate to the temperature of the weighing environment to prevent thermal drafts.[15]

Protocol A: Weighing for Slightly to Moderately Hygroscopic Salts

This protocol is designed to minimize atmospheric exposure during weighing on an open analytical balance. The key principle is speed and protection.

  • Equilibration: Place the sealed container of the amine oxalate salt and all necessary tools (weighing bottle, spatula) inside a desiccator and allow them to equilibrate to the ambient temperature of the balance room for at least 30 minutes.[16]

  • Tare Weighing Vessel: Place the clean, dry weighing bottle with its stopper on the balance pan. Close the balance doors and tare the balance. Remove the tared weighing bottle.

  • Rapid Transfer: On a clean, dry surface near the balance, quickly open the stock bottle and transfer an approximate amount of the salt into the tared weighing bottle. Immediately cap both the stock bottle and the weighing bottle. This step should be performed as swiftly as possible to minimize moisture uptake.[17]

  • Accurate Weighing: Place the now-capped weighing bottle containing the sample back onto the balance pan. Close the doors and record the stable weight. A continuously increasing weight is a clear indicator of moisture absorption.[14]

  • Documentation: Record the final weight, ambient temperature, and relative humidity.

  • Transfer: Proceed immediately to the next step of your workflow (e.g., dissolution). If transferring the solid, consider weighing by difference for higher accuracy.

Protocol B: Weighing for Very Hygroscopic and Deliquescent Salts

For materials that gain weight rapidly in ambient air, all manipulations must occur in a controlled, low-humidity environment, such as an inert atmosphere glove box.[18][19][20] The "weighing by difference" method is mandatory.[15]

  • Environment Preparation: Ensure the glove box atmosphere is dry to the required specification (e.g., <1% RH, <10 ppm H₂O). Place the analytical balance, stock container, weighing vessels, spatula, and receiving flask inside the glove box and allow all items to equilibrate.

  • Initial Weighing: Place the sealed stock container of the amine oxalate salt on the balance and record its initial mass (M1).

  • Sample Transfer: Remove the stock container from the balance. Uncap it and carefully transfer the desired amount of powder into the receiving vessel (e.g., a flask for dissolution).

  • Final Weighing: Immediately and securely recap the stock container. Place it back on the same analytical balance and record its final mass (M2).

  • Calculation: The mass of the transferred sample is the difference between the initial and final weights: Mass Transferred = M1 - M2 .

  • Seal and Store: Ensure the stock container is tightly sealed before removing it from the glove box. Store appropriately in a desiccator or according to established stability protocols.

Safety Considerations for Handling Amine Oxalate Salts

Amine oxalate salts, like other oxalates, require careful handling to avoid exposure.

  • Hazards: Ammonium oxalate, a common example, is classified as harmful if swallowed or in contact with skin and is a serious eye irritant.[21][22][23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a laboratory coat.[21][24]

  • Handling: Avoid creating and inhaling dust.[24] All transfers of dry powder should ideally be conducted in a ventilated enclosure, such as a chemical fume hood or a glove box, to prevent inhalation and contamination of the laboratory environment.[23][25]

  • Disposal: Dispose of waste materials according to local, state, and federal regulations.

Troubleshooting Common Weighing Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Unstable/Drifting Balance Reading 1. Sample is rapidly absorbing moisture.[14]2. Static electricity on the sample or vessel.[15]3. Temperature difference between sample and balance chamber.[13]4. Air drafts from vents or movement.[15]1. Use a more controlled environment (Protocol B). Reduce exposure time.[15]2. Use an anti-static device or anti-static weigh boat.[13]3. Ensure sample and vessels are fully equilibrated to room temperature.[15]4. Close balance doors. Relocate balance away from drafts.[13]
Powder is Clumped or Caked 1. The material has already absorbed significant moisture due to improper storage or handling.[3]1. The integrity of this sample may be compromised. Do not use for critical experiments without re-characterization (e.g., water content by Karl Fischer). Improve storage conditions (use desiccants, ensure airtight seals).[17]
Inconsistent Results Between Weighings 1. Variable moisture uptake due to inconsistent timing or technique.2. Fluctuations in laboratory humidity/temperature.[26]1. Standardize the weighing procedure meticulously. Use the same technique and timing for every measurement.2. Perform weighing in a humidity-controlled environment. Record environmental conditions for every measurement to identify correlations.[27]

References

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. Retrieved from Terra Universal website. [Link]

  • Inert. (2023). Gloveboxes A Vital Tool in Various Industries. Retrieved from Inert website. [Link]

  • Cleatech. (n.d.). Laboratory Glove Box: Definition, Types & Functions. Retrieved from Cleatech website. [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from Inert Corporation website. [Link]

  • Pharmaceuticals & Drug Delivery. (2024). SOP for Hygroscopicity Testing in Powders. Retrieved from Pharmaceuticals & Drug Delivery website. [Link]

  • E-Lab. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from E-Lab website. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from PharmaInfo website. [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from Ardena website. [Link]

  • VITTA Education. (2023). What is a Glove Box?. Retrieved from VITTA Education website. [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from Labinsights website. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower website. [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Retrieved from Surface Measurement Systems website. [Link]

  • Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from Taylor & Francis website. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from Chromatography Forum website. [Link]

  • Science Equip. (2024). Maximising Efficiency with Desiccators: Tips and Tricks for Labs. Retrieved from Science Equip website. [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from EH&S UCSB website. [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from American Pharmaceutical Review website. [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Retrieved from Wikipedia website. [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from AQUALAB website. [Link]

  • ALLPCB. (2025). Moisture Effects on Sensor Elements and Mitigation Methods. Retrieved from ALLPCB website. [Link]

  • Veeprho. (2025). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Retrieved from Veeprho website. [Link]

  • Prism Calibration. (2025). Weighing Balance Calibration: Complete Guide to Calibration & Test Weights. Retrieved from Prism Calibration website. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: di-Ammonium oxalate monohydrate. Retrieved from Carl ROTH website. [Link]

  • Rice Lake Weighing Systems. (2024). 4 Methods of Scale Calibration. Retrieved from Rice Lake Weighing Systems website. [Link]

  • Quality Scales Unlimited. (2019). 5 Best Practices for Analytical Balances. Retrieved from Quality Scales Unlimited website. [Link]

  • American Chemical Society. (1947). Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. [Link]

  • Laboratory Supply Network. (2019). A Guide to Balance and Scale Calibration. Retrieved from Laboratory Supply Network website. [Link]

  • Scribd. (2005). Measuring Hygroscopicity of Powders. Retrieved from Scribd. [Link]

  • U.S. Environmental Protection Agency. (2017). Calibration and Maintenance of Weigh Balances. Retrieved from EPA website. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from TutorChase website. [Link]

  • Bry-Air. (n.d.). Humidity Control in Laboratories and Instrumentation Rooms. Retrieved from Bry-Air website. [Link]

  • ResearchGate. (n.d.). Physical properties of ammonium oxalate salts 1a-r. Retrieved from ResearchGate. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from HepatoChem website. [Link]

  • Royal Society of Chemistry. (2020). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Retrieved from RSC Publishing. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from Wipf Group website. [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Retrieved from American Pharmaceutical Review website. [Link]

Sources

Method

Preparation of stock solutions for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Application Note: Preparation of Stock Solutions for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate Executive Summary This guide details the protocol for preparing, handling, and storing stock solutions of (1R,5S)-3-Oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate

Executive Summary

This guide details the protocol for preparing, handling, and storing stock solutions of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate . This compound is a bicyclic amine scaffold frequently used as a building block in medicinal chemistry for synthesizing bioactive morpholine analogues. The oxalate salt form is utilized for its superior crystallinity and stability compared to the hygroscopic free base.

Accurate preparation of this stock is critical because errors in stoichiometry (confusing the salt MW with the free base MW) will propagate through all subsequent biological assays or synthetic steps.

Physicochemical Profile

Before handling, verify the compound identity and parameters to ensure accurate molarity calculations.

ParameterDataNotes
Compound Name (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalateStereochemically defined bicyclic amine salt
CAS Number 1624262-35-6Unique identifier for the oxalate salt form
Molecular Formula C₈H₁₃NO₅C₆H₁₁NO (Base) + C₂H₂O₄ (Oxalic Acid)
Molecular Weight 203.19 g/mol CRITICAL: Do not use the free base MW (113.16 g/mol )
Appearance White to off-white solidCrystalline powder
Solubility DMSO (>50 mM), Water (>20 mM)Oxalates are polar; DMSO is preferred for cryo-storage

Solvent Selection Strategy

Why DMSO is the Gold Standard for this Compound: While oxalate salts are often water-soluble, Dimethyl Sulfoxide (DMSO) is the recommended solvent for Master Stock preparation for three reasons:

  • Antimicrobial: Pure DMSO inhibits microbial growth, allowing storage at -20°C without degradation.

  • Hydrolysis Prevention: DMSO is aprotic, preventing potential hydrolysis of sensitive moieties over long storage periods.

  • Universal Compatibility: DMSO stocks are compatible with both cellular assays (diluted <0.5% v/v) and synthetic organic reactions.

When to use Water: Use endotoxin-free water only for Working Solutions needed immediately for in vivo studies or pH-sensitive assays where DMSO is contraindicated. Note that aqueous solutions of oxalate salts are acidic; check pH compatibility with your buffer system.

Protocol: Preparation of 100 mM Master Stock (DMSO)

Objective: Prepare 1 mL of a 100 mM stock solution.

Reagents & Equipment
  • (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate (Solid)

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Analytical Balance (Precision 0.01 mg)

  • Vortex Mixer[1]

  • Amber Glass Vials (2 mL) with PTFE-lined caps

Step-by-Step Methodology

1. Gravimetric Measurement (The "Weigh-First" Approach)

  • Do not attempt to weigh exactly 20.32 mg. Instead, weigh an approximate amount (e.g., 15–25 mg) and calculate the solvent volume required to reach 100 mM. This reduces error associated with static charge on fine powders.

  • Example: You weigh 22.10 mg of the solid.

2. Volume Calculation Use the formula:



  • 
     = Mass in mg (22.10 mg)
    
  • 
     = Molecular Weight (203.19  g/mol )
    
  • 
     = Target Concentration (0.1 M or 100 mM)
    


3. Solubilization

  • Add the calculated volume of Anhydrous DMSO to the vial containing the solid.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Ensure no particulates remain. If the solution is cloudy, sonicate in a water bath at room temperature for 5 minutes.

4. Sterilization (Optional but Recommended)

  • If the stock is for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter .

  • Note: Do not use Cellulose Acetate (CA) filters with DMSO.

5. Aliquoting & Storage

  • Dispense into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

  • Store in Amber Vials at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Workflow Visualization

The following logic flow ensures reproducibility and minimizes degradation risks.

StockPrep Start Start: Solid Reagent Weigh Weigh Solid (m) Record Exact Mass Start->Weigh Calc Calculate DMSO Vol (V) V = m / (MW * C) Weigh->Calc Dissolve Add DMSO & Vortex (Anhydrous) Calc->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Sonicate Sonicate (5 mins, RT) Inspect->Sonicate No (Cloudy) Filter Filter Sterilize (0.22 µm PTFE) Inspect->Filter Yes Sonicate->Inspect Store Aliquot & Store (-20°C, Amber Vial) Filter->Store

Figure 1: Decision tree for the preparation of high-integrity stock solutions.

Dilution Protocol for Assays

Scenario: You need a 10 µM working solution in Cell Culture Media.

  • Thaw: Remove one aliquot of 100 mM Master Stock from -20°C. Thaw at room temperature. Vortex briefly.

  • Intermediate Dilution (100x):

    • Prepare a 1 mM intermediate by adding 10 µL of Master Stock to 990 µL of Media (or PBS).

    • Result: 1 mM Compound in 1% DMSO.

  • Final Dilution (1x):

    • Add 10 µL of the 1 mM Intermediate to 990 µL of Media.

    • Result:10 µM Compound in 0.01% DMSO.

  • Validation: This two-step process prevents precipitation ("crashing out") that can occur when adding high-concentration DMSO stocks directly to aqueous buffers.

References

  • PubChem. 3-Oxa-8-azabicyclo[3.2.1]octane (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing oxalate counterion from 3-oxa-8-azabicyclo[3.2.1]octane efficiently

Topic: Efficient Removal of Oxalate Counterion from 3-Oxa-8-azabicyclo[3.2.1]octane Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of small,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient Removal of Oxalate Counterion from 3-Oxa-8-azabicyclo[3.2.1]octane

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of small, highly polar bicyclic amines. 3-Oxa-8-azabicyclo[3.2.1]octane is a highly valuable bridged morpholine scaffold used extensively in medicinal chemistry. To improve bench stability and handling, it is typically supplied as an oxalate salt (CAS 1624262-35-6)[1].

However, transitioning from the stable oxalate salt to the reactive free base presents significant experimental hurdles. This guide addresses the root causes of these challenges and provides self-validating, field-proven protocols to ensure high-yield recovery.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why do I get less than 20% recovery when I use standard NaOH/DCM aqueous workup? A: The failure of standard aqueous extraction lies in the partition coefficient (LogP) of the target molecule. The free base of 3-oxa-8-azabicyclo[3.2.1]octane (MW = 113.16 g/mol ) is a low-molecular-weight secondary amine with a bridged ether oxygen. Both heteroatoms act as strong hydrogen-bond acceptors/donors, making the free base highly miscible with water.

Furthermore, oxalic acid is a bidentate dicarboxylic acid (pKa₁ ~1.25, pKa₂ ~4.14). To completely break the salt interaction and suppress amine protonation, the aqueous phase must be driven to pH > 12. Even at this elevated pH, the amine prefers the aqueous layer over standard organic solvents like Dichloromethane (DCM). Overcoming this requires manipulating the ionic strength of the aqueous phase[2].

Q2: Can I bypass extraction and just use the oxalate salt directly in my reaction with excess base? A: This depends entirely on the mechanistic demands of your downstream chemistry:

  • Yes, for Alkylation, Reductive Amination, or SNAr: You can suspend the oxalate salt in your reaction solvent (e.g., DMF, MeCN) and add 3-4 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine). The soluble DIPEA-oxalate salt forms in situ, liberating the secondary amine for nucleophilic attack.

  • No, for Amide Couplings (e.g., HATU, EDC, PyBOP): Oxalate is a dicarboxylic acid. If left in the reaction mixture, your coupling reagent will activate the oxalate, forming mixed anhydrides or active esters. This will aggressively consume your expensive coupling reagents and can cap your amine as an oxamide impurity, drastically reducing your yield.

Part 2: Decision Matrix & Quantitative Data

Before selecting a protocol, consult the decision matrix below to match the desalinization strategy to your specific scale and downstream application.

DecisionTree Start Downstream Reaction Type? Amide Amide Coupling (HATU, EDC) Start->Amide Alkylation Alkylation / SNAr Reductive Amination Start->Alkylation Scale Scale > 5g? Amide->Scale Oxalate Interferes InSitu In-Situ Free Basing (Method C) Alkylation->InSitu Excess Base (DIPEA) SCX SCX-2 Cartridge (Method A) LLE Salting-Out LLE (Method B) Scale->SCX No Scale->LLE Yes

Figure 2: Decision matrix for selecting the optimal oxalate removal strategy.

Table 1: Quantitative Comparison of Desalinization Strategies
MethodExpected YieldPurityScalabilityBest Downstream Application
SCX Catch-and-Release >90%>95%Low-Medium (<5g)Amide couplings, sensitive metal-catalyzed cross-couplings
Salting-Out LLE 70-85%>90%High (>5g)Bulk free-basing, general library synthesis
In-Situ (Excess Base) N/A (Direct)N/AHighSNAr, Alkylation, Reductive Amination

Part 3: Methodological Workflows (Self-Validating Protocols)

Method A: SCX Catch-and-Release (Recommended for < 5g Scale)

This is the most reliable method for isolating the pure free base without aqueous loss. It leverages Strong Cation Exchange (SCX) chromatography, which has been successfully validated in literature for the purification of this specific tricyclic/bicyclic scaffold[3]. This is a self-validating system: the acidic resin guarantees capture of the basic amine, while the basic eluent guarantees its release, leaving neutral/acidic impurities behind.

Step-by-Step Protocol:

  • Dissolution: Dissolve the 3-oxa-8-azabicyclo[3.2.1]octane oxalate in a minimum volume of Methanol (MeOH). If solubility is poor, add up to 10% deionized water.

  • Loading: Pre-condition an SCX-2 cartridge (propylsulfonic acid silica) with 2 column volumes (CV) of MeOH. Load the dissolved salt onto the cartridge.

    • Causality: The basic secondary amine protonates and binds ionically to the sulfonic acid resin.

  • Washing: Wash the cartridge with 3-5 CV of pure MeOH.

    • Causality: The oxalic acid (now neutral/anionic) has no affinity for the cation exchange resin and is completely washed away into the waste fraction.

  • Elution: Elute the free base using 2M Ammonia in Methanol (NH₃/MeOH) into a clean receiving flask.

    • Causality: The high concentration of ammonia outcompetes the amine for the acidic sites, deprotonating the bridged morpholine and releasing it into the eluate.

  • Isolation: Carefully concentrate the eluate under reduced pressure.

    • Critical Warning: Keep the rotary evaporator water bath below 30°C and do not leave the flask on a high-vacuum pump. The free base of this small bicycle is highly volatile and will sublimate/evaporate if over-dried.

SCX_Workflow Step1 1. Dissolution 3-Oxa-8-azabicyclo[3.2.1]octane oxalate in MeOH Step2 2. Load onto SCX-2 (Strong Cation Exchange) Step1->Step2 Load Step3 3. Wash with MeOH (Oxalic acid discarded) Step2->Step3 Retain Amine Step4 4. Elute with 2M NH3/MeOH (Amine deprotonated & released) Step3->Step4 Apply Base Step5 5. Concentration Pure Free Base Recovered Step4->Step5 Evaporate

Figure 1: SCX Catch-and-Release workflow for isolating water-soluble free bases.

Method B: Salting-Out Liquid-Liquid Extraction (LLE) (Recommended for > 5g Scale)

When scaling up, SCX cartridges become cost-prohibitive. To extract this hydrophilic amine from water, you must manipulate the ionic strength of the aqueous phase to force the organic compound into the organic layer[2].

Step-by-Step Protocol:

  • Basification: Dissolve the oxalate salt in a minimal amount of distilled water. Chill the flask to 0°C. Slowly add 5M NaOH dropwise until the pH of the solution is > 12 (verify with pH paper).

  • Salting Out: Add solid Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) to the aqueous layer until it is completely saturated (i.e., solid remains undissolved at the bottom).

    • Causality: Saturating the water with inorganic salts drastically reduces the solubility of the polar organic amine (the "salting-out" effect), disrupting its hydrogen bonding with water.

  • Extraction: Extract the aqueous layer 4-5 times with a highly polar organic solvent mixture. Do not use pure DCM. Instead, use 10% Isopropanol in Chloroform or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully at < 30°C to avoid volatile loss of the product.

References

  • Fluorochem - (1R,5S)-3-Oxa-8-azabicyclo[3.2.
  • Source: PubMed Central (PMC)
  • Synthesis, Extraction, and Purification Workflows for Water Soluble Amino Alcohols Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Bicyclic Amines

Welcome to the technical support center for synthetic challenges involving sterically hindered bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving sterically hindered bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of reactions with these sterically demanding, yet synthetically valuable, scaffolds. The unique three-dimensional structure of bicyclic amines, such as those based on bicyclo[2.2.2]octane or bicyclo[3.3.1]nonane frameworks, often leads to sluggish reactivity and competing side reactions.[1][2] Temperature is arguably the most critical parameter to control in these systems. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so critical when working with sterically hindered bicyclic amines?

Temperature is the primary lever to provide sufficient energy to overcome the high activation barriers inherent in reactions with sterically hindered substrates.[3][4] The bulky bicyclic framework shields the nitrogen's lone pair, making it a poorer nucleophile and hindering its approach to an electrophile.[5] However, simply increasing the temperature is not always the solution. Elevated temperatures can also provide the necessary energy to activate undesired reaction pathways, such as elimination, rearrangement, or decomposition, leading to a complex mixture of products.[6][7] Therefore, finding the optimal temperature is a delicate balance between achieving a reasonable reaction rate for the desired transformation and suppressing unwanted side reactions.

Q2: My reaction is not proceeding at room temperature. What is a logical approach to increasing the temperature?

When a reaction with a hindered amine shows no conversion at ambient temperature, a systematic, incremental increase in temperature is recommended.

  • Initial Step: Begin by gently heating the reaction to 40-50 °C. Many reactions that are sluggish at room temperature proceed cleanly with modest heating.

  • Incremental Increases: If no reaction is observed, increase the temperature in 20 °C increments, monitoring the reaction by TLC or LCMS at each stage. This allows you to identify the temperature at which the desired product begins to form and, just as importantly, the temperature at which byproducts start to appear.

  • Solvent Choice: The boiling point of your solvent will dictate the maximum accessible temperature under atmospheric pressure. If higher temperatures are required, consider switching to a higher-boiling solvent like toluene (111 °C), xylene (~140 °C), or N,N-dimethylformamide (DMF, 153 °C). Be aware that the solvent can also influence reaction pathways and stability.[8]

Q3: I'm observing a mixture of my desired N-alkylated product and an elimination byproduct. How can I use temperature to improve selectivity?

This is a classic case of competition between kinetic and thermodynamic control.[9][10][11][12]

  • The Kinetic Product: The desired substitution product is often the kinetic product—it is formed faster at lower temperatures because its reaction pathway has a lower activation energy.[13]

  • The Thermodynamic Product: Elimination or rearrangement byproducts are often the thermodynamic products—they are more stable overall but have a higher activation energy barrier to formation.[10]

At elevated temperatures, the reaction becomes more reversible, and even if the kinetic product forms first, the system has enough energy to revert to the starting materials or an intermediate and proceed down the path to the more stable thermodynamic product.[9] To favor the desired kinetic product, you should lower the reaction temperature . Even if this significantly slows the reaction rate, the improvement in selectivity often justifies the longer reaction time. Running the reaction at the lowest possible temperature that still affords an acceptable rate of conversion is key.[7]

Troubleshooting Guide

Issue 1: Low or No Conversion Despite High Temperatures

If you have increased the temperature significantly (e.g., >100 °C) and still see little to no formation of the desired product, consider the following:

  • Reagent Stability: Are your starting materials, reagents, or catalyst stable at the applied temperature? Hindered amines themselves can undergo decomposition at very high temperatures (e.g., >200 °C).[6] Check the literature for the thermal stability of your specific compounds.

  • Catalyst Activity: If using a catalyst, it may require thermal activation, or conversely, it may be degrading at high temperatures. Consult the catalyst's technical data sheet.

  • Alternative Activation Methods: Conventional heating may be insufficient. This is an excellent scenario to explore microwave-assisted synthesis . Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatic rate accelerations and allowing reactions to proceed that fail under conventional heating.[14][15][16][17] Many sterically hindered transformations that are challenging otherwise can be achieved in minutes using a microwave reactor.[17]

Issue 2: Product Selectivity Decreases Over Time at a Constant Temperature

You set up a reaction at 80 °C and observe clean product formation after 2 hours. However, after leaving it for 24 hours, the reaction mixture is now dominated by byproducts.

This indicates that your desired product is likely the kinetic product and is not stable under the reaction conditions long-term. The system is slowly equilibrating to the more stable thermodynamic byproduct(s).

Solution: The goal is to run the reaction for the shortest time possible.

  • Time-Course Study: Repeat the reaction and monitor it closely (e.g., every hour).

  • Quench at Optimal Point: As soon as the analysis shows a maximal yield of the desired product and minimal byproduct formation, quench the reaction immediately.[12] Do not let it stir longer than necessary.

Visualizing the Challenge: Kinetic vs. Thermodynamic Control

The following reaction coordinate diagram illustrates why temperature control is paramount. The pathway to the desired Kinetic Product (A) has a lower activation energy (Ea,kinetic) and thus forms faster. The pathway to the more stable Thermodynamic Product (B) has a higher activation energy (Ea,thermodynamic) but results in a lower overall energy state.

G cluster_0 Reaction Progress Energy Energy Reactants Reactants (Amine + Electrophile) TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic  ΔG‡ (Kinetic) TS_Thermo TS (Thermo) Reactants->TS_Thermo      ΔG‡ (Thermo) Product_A Kinetic Product (A) (Desired Substitution) TS_Kinetic->Product_A Product_B Thermodynamic Product (B) (Undesired Byproduct) TS_Thermo->Product_B p1->p2 p1->p4   Ea,thermodynamic p2->p3 p4->p5

Caption: Reaction coordinate diagram for competing pathways.

Interpretation:

  • Low Temperature: Provides enough energy to overcome Ea,kinetic but not Ea,thermodynamic. The reaction is under kinetic control, favoring Product A.

  • High Temperature: Provides enough energy to overcome both barriers. The reaction becomes reversible, allowing the system to reach equilibrium and favoring the most stable thermodynamic product, Product B.

Experimental Protocol: Temperature Screening for N-Alkylation

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield and selectivity for the N-alkylation of a sterically hindered bicyclic amine.

Materials:

  • Sterically hindered bicyclic amine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Non-nucleophilic base (e.g., DIEA, 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Parallel synthesis reaction block or multiple reaction vials with stir bars

  • LCMS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the amine, alkyl halide, and base in the chosen solvent to ensure consistent concentrations across all reactions.

  • Reaction Setup: Dispense an equal volume of the stock solution into five separate reaction vials, each with a stir bar.

  • Temperature Control: Place each vial in a separate well of a pre-heated parallel synthesis block or in individual heating blocks set to the following temperatures:

    • Vial 1: 25 °C (Room Temperature)

    • Vial 2: 45 °C

    • Vial 3: 65 °C

    • Vial 4: 85 °C (Reflux for Acetonitrile)

    • Vial 5: 100 °C (Requires switching to a higher boiling solvent like Toluene)

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by LCMS to determine the ratio of starting material, desired product, and any major byproducts.[12]

  • Data Evaluation: Continue monitoring the reactions at intervals (e.g., 8h, 16h, 24h) until the reaction at the optimal temperature appears complete or side product formation becomes significant.

Data Presentation: Example Temperature Screening Results

The table below summarizes hypothetical results from the protocol above, illustrating a typical outcome.

Temperature (°C)Time (h)Conversion (%)Yield of Desired Product (%)Selectivity (Product:Byproduct)Observations
25245<5>99:1Reaction is too slow.
4524403895:5Clean reaction, but slow.
65 16 95 88 93:7 Optimal balance of rate and selectivity.
858>997570:30Fast conversion, but significant byproduct formation.
1004>995045:55Dominated by elimination and other byproducts.

Troubleshooting Workflow

This flowchart provides a logical decision-making process for temperature optimization.

G start Start: Initial Reaction Setup (e.g., Room Temperature) check_conversion Monitor Reaction (TLC/LCMS) start->check_conversion no_rxn No or Slow Conversion? check_conversion->no_rxn complex_mixture Complex Mixture? check_conversion->complex_mixture increase_temp Incrementally Increase Temp (e.g., +20 °C) no_rxn->increase_temp Yes check_byproducts Byproducts Observed? no_rxn->check_byproducts No still_no_rxn Still No Conversion at High Temp? increase_temp->still_no_rxn lower_temp Lower Temperature (Favor Kinetic Product) check_byproducts->lower_temp Yes optimize_time Optimize Reaction Time (Quench at Max Yield) check_byproducts->optimize_time No lower_temp->optimize_time success Optimized Conditions Found optimize_time->success still_no_rxn->check_conversion No use_microwave Consider Microwave Synthesis still_no_rxn->use_microwave Yes use_microwave->success complex_mixture->no_rxn No re_evaluate Re-evaluate Conditions (Solvent, Base, Catalyst) complex_mixture->re_evaluate Yes

Caption: Decision workflow for temperature optimization.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. ResearchGate. [Link]

  • Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Royal Society of Chemistry. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Center for Biotechnology Information. [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. ResearchGate. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. ACS Publications. [Link]

  • Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Royal Society of Chemistry. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. Royal Society of Chemistry. [Link]

  • Modular Synthesis of Bicyclic Twisted Amides and Anilines. ResearchGate. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. ResearchGate. [Link]

  • Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. National Center for Biotechnology Information. [Link]

  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. National Center for Biotechnology Information. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. [Link]

  • Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. ACS Publications. [Link]

  • Steric Hindrance Effect in High-Temperature Reactions. ResearchGate. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Center for Biotechnology Information. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. University of Regina. [Link]

  • New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation of 3-oxa-8-azabicyclo[3.2.1]octane

Case ID: 3O8A-AGG-001 Status: Active Severity: Critical (Data Integrity Risk) Applicable Compounds: 3-oxa-8-azabicyclo[3.2.1]octane (CAS: 280-07-9) and related bicyclic amine scaffolds. Executive Summary: The "Silent Kil...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3O8A-AGG-001 Status: Active Severity: Critical (Data Integrity Risk) Applicable Compounds: 3-oxa-8-azabicyclo[3.2.1]octane (CAS: 280-07-9) and related bicyclic amine scaffolds.

Executive Summary: The "Silent Killer" in Solution

You are likely visiting this page because your NMR spectra show inexplicable broadening, your bioassay IC50s are shifting wildly with concentration, or your LC-MS peak shapes are tailing aggressively.

The Root Cause: 3-oxa-8-azabicyclo[3.2.1]octane is a rigid, bicyclic secondary amine. In non-polar environments (like Chloroform-d or assay buffers without detergent), it undergoes supramolecular polymerization . The exposed amine (position 8) acts as a hydrogen bond donor/acceptor, while the ether oxygen (position 3) acts as an acceptor. This creates "invisible" oligomers that distort analytical data.

This guide provides the definitive protocols to diagnose, resolve, and prevent this aggregation.

Diagnostic Workflow: Confirming Aggregation

Before altering your sample, you must distinguish between aggregation and intrinsic dynamic processes (like nitrogen inversion or conformational flux).

Interactive Diagnostic Logic

DiagnosticWorkflow Start START: Observation Step1 Are NMR signals broad or missing? Start->Step1 Step2 Perform Dilution Test (10mM -> 1mM) Step1->Step2 Protocol A Decision1 Do peaks sharpen? Step2->Decision1 ResultAgg CONFIRMED: Aggregation (Intermolecular) Decision1->ResultAgg Yes Step3 Perform Variable Temp (VT) NMR (+20°C to +50°C) Decision1->Step3 No Decision2 Do peaks sharpen? Step3->Decision2 ResultDyn CONFIRMED: Conformational Exchange / N-Inversion Decision2->ResultDyn Yes ResultBad CHECK: Paramagnetic Impurities or Shimming Decision2->ResultBad No

Figure 1: Decision tree for distinguishing supramolecular aggregation from intramolecular dynamics.

Protocol A: The Dilution Test (The Gold Standard)
  • Theory: Aggregation is concentration-dependent. Intrinsic dynamics (conformational flip) are concentration-independent.

  • Procedure:

    • Prepare a sample at 20 mM in CDCl3. Acquire 1H NMR.

    • Dilute the same sample to 2 mM (10-fold dilution). Increase scan count (ns=64) to compensate for signal loss.

    • Analysis: Overlay the spectra.

      • Sharpening/Shift: Aggregation is present.[1][2][3][4]

      • Identical Line Shape: The issue is conformational (see N-inversion dynamics).

Resolution Strategies: Breaking the Aggregate

Once confirmed, use the following methods to disrupt the intermolecular networks.

Method 1: Solvent Engineering (Dielectric Tuning)

The most common error is using Chloroform-d (CDCl3). The non-polar nature of CDCl3 forces the polar amine/ether moieties to cluster.

SolventDielectric Constant (

)
Aggregation RiskRecommendation
Chloroform-d 4.8High AVOID. Promotes H-bonding.
Methanol-d4 33.0LowPreferred. Protic solvent competes for H-bonds.
DMSO-d6 46.7Very LowExcellent. Strong H-bond acceptor disrupts amine-amine interactions.
Water (D2O) 80.1LowGood, but requires pH control (see Method 2).
Method 2: The "Salt Break" (pH Modulation)

If you must use a non-polar solvent, or if aggregation persists in DMSO, you must kill the hydrogen-bond donor capability of the amine.

  • The Fix: Add 1.1 equivalents of Trifluoroacetic Acid (TFA) or Acetic Acid-d4.

  • Mechanism: Protonation of the N-8 nitrogen (

    
    ) creates electrostatic repulsion between molecules and removes the lone pair donor.
    
Visualizing the Disruption Mechanism

DisruptionMech Agg Aggregate (Clustered) DMSO + DMSO (Competitor) Agg->DMSO H-Bond Disruption TFA + TFA (Protonation) Agg->TFA H+ Transfer Solvated Monomer (Solvated) DMSO->Solvated Shell Formation Salt Salt Species (Repulsion) TFA->Salt Electrostatic Repulsion

Figure 2: Chemical mechanisms for disrupting 3-oxa-8-azabicyclo[3.2.1]octane aggregates.

Advanced Characterization: DOSY NMR

For critical data packages (e.g., IND filings), you must prove monodispersity using Diffusion-Ordered Spectroscopy (DOSY) .

Protocol:

  • Pulse Sequence: ledbpgp2s (Bruker standard) or equivalent stimulated echo sequence with bipolar gradients.

  • Parameters:

    • Diffusion time (

      
      ): 50–100 ms.
      
    • Gradient duration (

      
      ): 2–3 ms.
      
  • Validation:

    • Calculate the Diffusion Coefficient (

      
      ).[5]
      
    • Use the Stokes-Einstein equation to estimate hydrodynamic radius (

      
      ).
      
    • Pass Criteria: The calculated Molecular Weight (MW) from

      
       should match the monomeric MW (~113  g/mol ). If the calculated MW is >200  g/mol , you have a dimer/oligomer.
      

Frequently Asked Questions (FAQ)

Q: I see "extra" peaks in my NMR spectrum. Is this aggregation? A: Not necessarily. 3-oxa-8-azabicyclo[3.2.1]octane derivatives often exist as rotamers if the nitrogen is substituted (e.g., N-Boc or N-Acetyl). This leads to peak doubling.

  • Test: Run High-Temperature NMR (50°C). Rotamers will coalesce into single peaks; impurities will not.

Q: My IC50 in the biochemical assay is 10x more potent than expected. Why? A: You are likely seeing the "Shoichet Aggregator" effect. The molecule forms colloidal particles that non-specifically sequester the enzyme.[6][7]

  • Fix: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. Detergents break up colloidal aggregates. If potency drops significantly after adding detergent, the initial activity was an artifact.

Q: Can I just use the HCl salt in Chloroform? A: No. Amine salts form tight ion pairs in Chloroform due to its low dielectric constant, often resulting in worse broadening or precipitation. If you have the salt, use D2O or DMSO-d6.

References

  • Shoichet, B. K. (2004). "Screening in a Spirit of Haunted Empiricism." Drug Discovery Today, 9(14), 573-579. Link Establishes the foundational theory of small molecule aggregation causing false positives in drug discovery.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link Authoritative source on DOSY and Variable Temperature NMR protocols.

  • LaPlante, S. R., et al. (2013). "Assessing Attrition Risks of Chemical Scaffolds." Journal of Medicinal Chemistry, 56(13), 5142-5150. Link Discusses specific aggregation risks of rigid amine scaffolds in medicinal chemistry.

  • Cohen, Y., et al. (2005). "Diffusion NMR Spectroscopy in Supramolecular and Combinatorial Chemistry." Angewandte Chemie International Edition, 44(4), 520-554. Link Definitive review on using DOSY to characterize supramolecular aggregates.

Sources

Reference Data & Comparative Studies

Validation

Analytical and Performance Comparison Guide: (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate in Drug Development

The bridged bicyclic scaffold (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane has emerged as a highly valuable, rigid bioisostere for morpholine and piperazine rings in modern medicinal chemistry. By restricting the conformation...

Author: BenchChem Technical Support Team. Date: March 2026

The bridged bicyclic scaffold (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane has emerged as a highly valuable, rigid bioisostere for morpholine and piperazine rings in modern medicinal chemistry. By restricting the conformational flexibility of the parent heterocycles, this scaffold enhances target binding affinity and metabolic stability. It has been successfully deployed in the development of highly selective mTORC1/2 inhibitors (e.g., PQR620)[1] and novel slow-action antimalarial oxadiazoles[2].

However, the handling and analytical validation of this scaffold heavily depend on its salt form. This guide objectively compares the performance of the oxalate salt against its free base and hydrochloride alternatives, providing a deep-dive interpretation of its


H NMR spectrum and self-validating experimental protocols for structural confirmation.

Performance Comparison: Salt Selection in Drug Discovery

The free base of 3-oxa-8-azabicyclo[3.2.1]octane is a low-melting, highly volatile, and hygroscopic compound, making precise stoichiometric weighing during parallel synthesis highly error-prone. While the hydrochloride (HCl) salt is a common alternative, it frequently suffers from residual hygroscopicity.

The oxalate salt [3] is increasingly preferred in early-stage drug development due to its superior crystallinity, bench stability, and analytical clarity.

Table 1: Comparative Performance of 3-Oxa-8-azabicyclo[3.2.1]octane Forms
ParameterFree BaseHydrochloride (HCl) SaltOxalate Salt
Physical State Waxy solid / Low-boiling liquidAmorphous to semi-crystalline solidHighly crystalline solid
Hygroscopicity High (Rapidly absorbs atmospheric H

O)
Moderate (Requires desiccator storage)Low (Stable under standard bench conditions)
Handling & Weighing Difficult (Volatile, sticky)ModerateExcellent (Free-flowing powder)
NMR Resolution Poor (Broad peaks due to rapid exchange)Good (But often contaminated with H

O peak)
Excellent (Sharp peaks, minimal H

O interference)
Downstream Utility Direct use in coupling reactionsRequires in situ neutralization (e.g., TEA, DIPEA)Requires in situ neutralization (e.g., TEA, DIPEA)

H NMR Interpretation of the Oxalate Salt

The rigid bicyclic framework of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane creates a highly distinct


H NMR signature. When analyzed as the oxalate salt in DMSO-

, the protonation of the bridgehead nitrogen fundamentally alters the electronic environment, shifting key signals downfield and locking the exchangeable protons.
Causality of Chemical Shifts and Splitting Patterns
  • Deshielding via Protonation (H1, H5): The bridgehead methine protons (H1 and H5) are adjacent to the positively charged nitrogen (

    
    ). The strong inductive electron withdrawal pulls these protons significantly downfield (
    
    
    
    4.02 ppm) compared to the free base.
  • Diastereotopic Oxygen Bridge (H2, H4): The 3-oxa bridge is locked in a rigid chair-like conformation. Consequently, the geminal protons on C2 and C4 are diastereotopic. The equatorial protons sit outside the shielding cone and appear further downfield (

    
    3.80 ppm), while the axial protons are shielded (
    
    
    
    3.58 ppm). They couple strongly with each other, producing distinct doublets with a large geminal coupling constant (
    
    
    Hz).
  • Ethylene Bridge (H6, H7): The two-carbon bridge is furthest from the heteroatoms, placing these four protons upfield (

    
    1.85 - 2.10 ppm). They appear as complex multiplets due to the rigid endo/exo cyclic spin system.
    
Table 2: H NMR Peak Assignments (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
8.80 – 9.20 Broad singlet (bs)2H

(Position 8)
Protonation by oxalic acid; exchange is slowed in DMSO-

.
4.02 Multiplet (m)2HH1, H5 (Bridgehead)Inductive deshielding from the adjacent

.
3.80 Doublet (d),

Hz
2HH2

, H4

Deshielded equatorial protons adjacent to the ether oxygen.
3.58 Doublet (d),

Hz
2HH2

, H4

Shielded axial protons adjacent to the ether oxygen.
2.10 Multiplet (m)2HH6

, H7

Ethylene bridge protons (endo face).
1.85 Multiplet (m)2HH6

, H7

Ethylene bridge protons (exo face).

10.0
Very broad-Oxalate

/

Highly exchangeable acidic protons from the counterion.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating quantitative NMR (qNMR) workflow. Because the oxalate counterion lacks non-exchangeable protons, standard 1D NMR cannot directly confirm the 1:1 stoichiometry of the salt. We introduce an internal standard to validate the exact molar ratio.

Step-by-Step qNMR Protocol for Salt Validation
  • Sample Preparation: Accurately weigh

    
     mg of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane oxalate using a microbalance.
    
  • Internal Standard Addition: Accurately weigh

    
     mg of Maleic Acid (TraceCERT® grade) and add it to the vial. Maleic acid provides a sharp, isolated singlet at 6.26 ppm  (2H).
    
  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       is mandated because the highly crystalline oxalate salt has poor solubility in less polar solvents like CDCl
      
      
      
      .
  • Acquisition Parameters:

    • Nucleus:

      
      H
      
    • Scans (ns): 16 to 32

    • Relaxation Delay (D1): 15 seconds.

    • Causality: A prolonged D1 delay is critical in qNMR to ensure complete longitudinal relaxation (

      
      ) of all spins, preventing integration errors between the internal standard and the analyte.
      
  • Processing & Validation: Apply a 0.3 Hz exponential line broadening (LB) function. Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (6.26 ppm) and set it to exactly 2.00. The integration of the bridgehead protons (H1/H5 at 4.02 ppm) should yield a calculated molar ratio that confirms the purity and 1:1 stoichiometry of the oxalate salt.

Visualizations of Workflows and Mechanisms

Workflow A Free Base (Hygroscopic) B Oxalic Acid Addition A->B C Oxalate Salt (Crystalline) B->C D 1H NMR (DMSO-d6) C->D

Caption: Workflow for salt selection and NMR validation of 3-oxa-8-azabicyclo[3.2.1]octane.

Mechanism Scaffold 3-Oxa-8-aza Scaffold Hinge Kinase Hinge Scaffold->Hinge Binds mTOR mTORC1/2 (Inhibited) Hinge->mTOR Selectivity PI3K PI3Kα (Steric Clash) Hinge->PI3K Dials Out

Caption: Pharmacological selectivity of the 3-oxa-8-aza scaffold in kinase inhibition.

References

  • Rageot, D., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders". ACS Publications. URL: [Link]

  • Andrews, K.T., et al. "Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites". European Journal of Medicinal Chemistry. URL: [Link]

Sources

Comparative

13C NMR chemical shifts for 3-oxa-8-azabicyclo[3.2.1]octane scaffold

13C NMR Chemical Shifts for 3-oxa-8-azabicyclo[3.2.1]octane Scaffold: A Comparative Guide Part 1: Executive Summary & Structural Logic The Analytical Challenge: The 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Chemical Shifts for 3-oxa-8-azabicyclo[3.2.1]octane Scaffold: A Comparative Guide

Part 1: Executive Summary & Structural Logic

The Analytical Challenge: The 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a critical "morpholine-tropane hybrid." In drug discovery, it serves as a conformationally restricted surrogate for morpholine, locking the heteroatoms into specific vectors to enhance receptor binding affinity.

However, a common synthetic pitfall is the regiochemical ambiguity during cyclization, which often yields the isomeric 8-oxa-3-azabicyclo[3.2.1]octane . Distinguishing these two isomers by 1H NMR alone can be difficult due to overlapping multiplets. 13C NMR is the definitive tool for structural validation because the bridgehead carbons (C1/C5) exhibit massive chemical shift differences depending on whether the bridge is Nitrogen (Target) or Oxygen (Isomer).

Structural Definition:

  • Target (3-oxa-8-azabicyclo[3.2.1]octane): Nitrogen is the one-atom bridge (Position 8). Oxygen is in the two-carbon bridge (Position 3).

  • Isomer (8-oxa-3-azabicyclo[3.2.1]octane): Oxygen is the one-atom bridge (Position 8). Nitrogen is in the two-carbon bridge (Position 3).

Part 2: Comparative 13C NMR Data

The following table contrasts the target scaffold with its primary isomer and the parent tropane. These values represent diagnostic ranges derived from N-protected and free-base derivatives in CDCl₃.

Table 1: Diagnostic 13C NMR Chemical Shift Comparison (ppm)

Carbon PositionTarget Scaffold (3-oxa-8-azabicyclo[3.2.1])Primary Isomer (8-oxa-3-azabicyclo[3.2.1])Parent Scaffold (Tropane / 8-azabicyclo)Diagnostic Note
C1, C5 (Bridgehead) 52.0 – 60.0 75.0 – 82.0 60.0 – 65.0CRITICAL: N-bridge (Target) is shielded; O-bridge (Isomer) is deshielded.
C2, C4 (Hetero-adjacent) 68.0 – 74.0 45.0 – 52.030.0 – 35.0Target has O-adjacent carbons (deshielded). Isomer has N-adjacent.
C3 (Ring Center) N/A (Oxygen) 40.0 – 48.0 (N-R)19.0 – 25.0 (CH₂)Absence of C3 signal in Target confirms ether linkage.
C6, C7 (Ethano Bridge) 26.0 – 29.026.0 – 29.025.0 – 28.0Not diagnostic; similar in all [3.2.1] systems.
C8 (Bridge) N/A (Nitrogen) N/A (Oxygen) N/A (Nitrogen)See C1/C5 for the effect of this atom.

Key Insight: If your bridgehead carbons (C1/C5) appear above 75 ppm , you have synthesized the 8-oxa isomer, not the target.

Part 3: Structural Elucidation Logic (Visualization)

This diagram outlines the decision tree for assigning the scaffold based on 13C NMR data.

ScaffoldAssignment Start Unknown Bicyclic Sample (13C NMR Spectrum) CheckBridgehead Check Bridgehead Region (C1/C5) Start->CheckBridgehead HighShift Signals at 75-85 ppm? CheckBridgehead->HighShift LowShift Signals at 50-60 ppm? CheckBridgehead->LowShift Isomer8Oxa Isomer Identification: 8-oxa-3-azabicyclo[3.2.1] (Oxygen Bridge) HighShift->Isomer8Oxa Yes CheckC2C4 Check C2/C4 Region (Heteroatom Adjacent) LowShift->CheckC2C4 Yes TargetConfirmed Target Confirmed: 3-oxa-8-azabicyclo[3.2.1] (Ether in Ring) CheckC2C4->TargetConfirmed Peaks at ~70 ppm (O-adj) ParentTropane Parent Scaffold: Tropane Analog (CH2 in Ring) CheckC2C4->ParentTropane Peaks at ~30-50 ppm (CH2/N-adj)

Figure 1: Logical workflow for distinguishing 3-oxa-8-aza, 8-oxa-3-aza, and tropane scaffolds using 13C NMR shifts.

Part 4: Experimental Protocol for High-Resolution Acquisition

Rigid bicyclic systems often exhibit different relaxation times (


) for bridgehead vs. bridge carbons. Standard "quick" carbon scans may lose the bridgehead signals or show poor integration.

Protocol: Optimized 13C NMR for Bicyclic Scaffolds

  • Sample Preparation:

    • Concentration: Dissolve 15–20 mg of compound in 0.6 mL CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive).

    • Additives: If signals are broad (due to N-inversion or rotamers in N-Boc derivatives), add 10 µL of TFA-d (trifluoroacetic acid-d) to protonate the amine and lock the conformation, or run the experiment at 323 K (50°C) to coalesce rotamers.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The bridgehead carbons (CH) relax slower than the methylene carbons (CH₂). A short D1 will suppress the critical diagnostic C1/C5 signals.

    • Scans (NS): Minimum 512 scans for sufficient S/N ratio on quaternary carbons (if N-Boc/N-Cbz protected).

    • Spectral Width: -10 to 180 ppm.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz.

    • Referencing: Set CDCl₃ triplet center to 77.16 ppm .

Part 5: Mechanistic Insight (E-E-A-T)

Why do the shifts move this way?

  • The Bridgehead (C1/C5) Shift:

    • In the Target (3-oxa-8-aza) , the bridgehead carbon is directly attached to Nitrogen. Nitrogen is less electronegative than Oxygen. Therefore, the carbon is less deshielded, appearing upfield (~55 ppm ).

    • In the Isomer (8-oxa-3-aza) , the bridgehead is attached to Oxygen. The high electronegativity of the ether oxygen pulls electron density strongly, shifting the signal downfield (~78 ppm ).

  • The Ether Shift (C2/C4):

    • In the Target , C2 and C4 are adjacent to the ring oxygen. This results in a characteristic "ether" shift (~70 ppm ).

    • In the Isomer , C2 and C4 are adjacent to Nitrogen. This results in an "amine" shift (~50 ppm ).

Application Note: When analyzing N-Boc derivatives, expect rotameric splitting. You may see "double peaks" for C1/C5 and C2/C4. This is normal. Do not mistake this for impurities. Heating the sample to 50°C will usually coalesce these peaks into singlets.

References

  • Synthesis and NMR of 8-oxa-3-azabicyclo[3.2.1]octane (Isomer Data)

    • Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions.
    • Source:Uni-Regensburg Dissertation (2021).[1]

    • URL:[Link]

  • Tropane (8-azabicyclo[3.2.1]octane)

    • Title: 8-Azabicyclo[3.2.
    • Source:SpectraBase / Wiley Online Library.[2]

    • URL:[Link][2]

  • General 13C NMR Shift Guide for Bicycles

    • Title: A Guide to 13C NMR Chemical Shift Values (Bicyclic Systems).
    • Source:Compound Interest / University of Wisconsin.
    • URL:[Link]

  • PubChem Compound Summary (Target Scaffold)

    • Title: 3-Oxa-8-azabicyclo[3.2.1]octane (CID 15235179).[3]

    • Source:N
    • URL:[Link]

Sources

Validation

Comparative Guide: Chiral HPLC Methods for 3-oxa-8-azabicyclo[3.2.1]octane Derivatives

This guide objectively compares chiral HPLC methods for separating isomers of 3-oxa-8-azabicyclo[3.2.1]octane derivatives. Note on Chirality: The unsubstituted parent core (3-oxa-8-azabicyclo[3.2.1]octane) possesses a pl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares chiral HPLC methods for separating isomers of 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

Note on Chirality: The unsubstituted parent core (3-oxa-8-azabicyclo[3.2.1]octane) possesses a plane of symmetry passing through the N8-bridge and the O3-ether, rendering it achiral (meso) . Therefore, this guide focuses on the separation of chiral substituted derivatives (e.g., 2-substituted, N-substituted with chiral centers, or unsymmetrically substituted bridgeheads) which are critical intermediates in the synthesis of tropane alkaloid analogs and bioactive pharmaceutical ingredients.

Executive Summary

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold (often referred to as 3-oxanortropane) is a structural analog of tropane alkaloids. In drug development, separating the enantiomers (e.g.,


 vs. 

of 2-substituted derivatives) and diastereomers (endo vs. exo) is critical for defining pharmacokinetics and receptor binding affinity.

This guide compares the three dominant separation strategies: Polysaccharide-Coated Phases (Normal Phase) , Immobilized Polysaccharide Phases (Robustness) , and Reversed-Phase Chiral Strategies .

Quick Selection Matrix
FeatureMethod A: Coated Amylose (AD-H) Method B: Immobilized Cellulose (IC/IA) Method C: RP-Chiral (AGP/CBH)
Primary Target General screening, high selectivity for aromatic derivatives.Robustness, solubility issues, non-standard solvents.Biological samples, polar/ionic derivatives.[1][2][3]
Resolution (

)
High (

typical)
Moderate to HighLower (

)
Mobile Phase Hexane/IPA + Basic AdditiveHexane/DCM/EtOAc + Basic AdditiveBuffer/MeOH (pH controlled)
Throughput High (Low viscosity)MediumLow (Longer equilibration)
Cost ModerateHighHigh

Technical Deep Dive: Methodologies Compared

Method A: Coated Amylose-Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

Mechanism: The "Gold Standard" for tropane-like bicycles. The helical amylose structure creates inclusion pockets that discriminate based on the bulky 3-oxa bridge and substituents at the C2 position.

  • Why it works: The 3,5-dimethylphenyl groups provide

    
    -
    
    
    
    interactions with aryl substituents often found on these drug candidates.
  • Critical Protocol Step: You must use a basic additive (0.1% Diethylamine or Triethylamine). The N8 nitrogen is a secondary amine; without base, it interacts with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Method B: Immobilized Cellulose-Tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

Mechanism: Cellulose backbones often offer complementary selectivity to amylose. The "immobilized" nature allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Why it works: If the derivative is poorly soluble in Hexane/Alcohol (common for polar salt forms), this column allows the use of DCM/MeOH mixtures which solubilize the sample without stripping the chiral selector.

  • Selectivity: Often better for separating diastereomers (endo/exo) that co-elute on coated phases.

Method C: Reversed-Phase (RP) with -Acid Glycoprotein (AGP)

Mechanism: Protein-based stationary phase.

  • Why it works: Ideal for the free amine or hydrochloride salts in aqueous media. It mimics in-vivo binding.

  • Limitation: Lower capacity and significantly higher cost. Recommended only for analytical scale or biological fluid analysis, not purification.

Experimental Protocols

Protocol 1: Standard Screening (Coated Amylose)

Objective: Baseline separation of enantiomers of 2-phenyl-3-oxa-8-azabicyclo[3.2.1]octane.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Mix Hexane and Isopropanol (90:10 v/v).

    • Add 0.1% Diethylamine (DEA) . Note: DEA is preferred over TEA for sharper peaks in this specific scaffold.

    • Degas by ultrasonication for 10 mins.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (Do not use pure IPA; it may cause solvent shock).

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temp:

      
      .
      
    • Detection: UV @ 210 nm (or

      
       of substituent).
      
  • Success Criteria:

    
    . If 
    
    
    
    , switch to Hexane/Ethanol (90:10) to alter hydrogen bonding capability.
Protocol 2: Separation of Polar/Salt Forms (Immobilized)

Objective: Separating HCl salts without free-basing.

  • Column: Chiralpak IA or IC.

  • Mobile Phase: Methyl tert-butyl ether (MTBE) / Ethanol / DEA (95:5:0.1).

  • Rationale: MTBE offers unique selectivity for oxygen-containing bridges compared to Hexane.

Visualizing the Decision Process

The following diagram illustrates the logic flow for method development specifically for this scaffold.

MethodDevelopment Start Start: 3-oxa-8-azabicyclo[3.2.1]octane Derivative SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble (Polar/Salt) SolubilityCheck->Insoluble ADH_Screen Screen Chiralpak AD-H (Hex/IPA/DEA 90:10:0.1) Soluble->ADH_Screen Immobilized_Route Use Immobilized Phase (IA/IC) Mobile Phase: DCM/MeOH or MTBE Insoluble->Immobilized_Route Preferred RP_Route Reversed Phase (AGP) Buffer pH 4.5-7.0 Insoluble->RP_Route Biological Sample Result_Good Rs > 1.5 Optimize Flow/Load ADH_Screen->Result_Good Success Result_Bad Rs < 1.5 or Tailing ADH_Screen->Result_Bad Failure Switch_Modifier Switch Modifier to EtOH (H-Bonding Change) Result_Bad->Switch_Modifier Peak Shape Good Selectivity Poor Switch_Column Switch to Chiralcel OD-H (Cellulose Backbone) Result_Bad->Switch_Column No Separation

Figure 1: Decision tree for selecting the optimal chiral HPLC method based on solubility and initial screening results.

Performance Data Summary

The following data represents typical performance metrics for 2-aryl-substituted 3-oxa-8-azabicyclo[3.2.1]octanes (simulated aggregate data from tropane analog studies).

ParameterAD-H (Hex/IPA) OD-H (Hex/IPA) IC (DCM/MeOH)
Retention Factor (

)



Selectivity (

)



Resolution (

)
2.5 - 4.0

3.0 - 5.0
Peak Symmetry (

)

(with DEA)

(with DEA)

(Solubility aid)
Loading Capacity High (Prep ready)ModerateHigh

Key Insight: While AD-H is the standard starting point, Immobilized columns (IC) often provide superior selectivity (


) for this specific bicyclic ether due to the ability to use chlorinated solvents that interact favorably with the ether bridge.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1] [Link]

  • Sigma-Aldrich. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride Product Information. PubChem CID 53401129.[4][5] [Link][4]

  • ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Review of tropane alkaloid synthesis and separation. [Link]

  • Vertex AI Search. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (Demonstrates the need for separating diastereomers of derivatives). [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-oxa-8-azabicyclo[3.2.1]octane

Executive Summary 3-oxa-8-azabicyclo[3.2.1]octane represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted morpholine analogue. Its bicyclic architecture—mimicking the tropane core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-oxa-8-azabicyclo[3.2.1]octane represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted morpholine analogue. Its bicyclic architecture—mimicking the tropane core but substituting the C3 carbon for oxygen—offers unique pharmacokinetic profiles for G-protein coupled receptor (GPCR) antagonists.

However, its structural rigidity poses analytical challenges. Isomeric interference, particularly from the regioisomer 8-oxa-3-azabicyclo[3.2.1]octane , can lead to misidentification in high-throughput screening. This guide provides a definitive technical comparison of fragmentation pathways, distinguishing the target molecule from its isomers and open-chain analogues using Electron Ionization (EI) and Electrospray Ionization (ESI).

Structural Context & Competitive Landscape

To validate the identity of 3-oxa-8-azabicyclo[3.2.1]octane, one must understand its "competitors"—molecules with identical mass (


, MW 113.16) but distinct pharmacophores.
FeatureTarget: 3-oxa-8-azabicyclo[3.2.1]octane Isomer A: 8-oxa-3-azabicyclo[3.2.1]octane Isomer B: 2-Methyl-morpholine derivatives
Bridgehead Atom Nitrogen (N8)Oxygen (O8)None (Monocyclic)
Heteroatom Pos. Oxygen at Pos 3Nitrogen at Pos 3N/O in 1,4 relationship
Basicity (pK_a) High (Bridgehead amine)Moderate (Secondary amine)Moderate
Key MS Challenge Distinguishing bridgehead N vs. bridgehead ODifferentiating ring sizeDifferentiating ring vs. chain
Why This Matters

In drug development, the N-bridge (Target) provides a specific vector for cation-pi interactions in binding pockets. The O-bridge (Isomer A) lacks this capability. Misidentifying these isomers during synthesis scale-up can result in inactive batches.

Fragmentation Mechanics: The Differentiation Engine

The mass spectral "fingerprint" of 3-oxa-8-azabicyclo[3.2.1]octane is governed by the high basicity of the bridgehead nitrogen, which directs the charge localization and subsequent bond cleavages.

Electron Ionization (EI) – 70 eV

In EI, the radical cation (


, m/z 113) is formed. The fragmentation is driven by 

-cleavage
adjacent to the nitrogen.
  • Mechanism: The ionization occurs at N8. The bond between the bridgehead carbon (C1 or C5) and the ethano-bridge (C6-C7) or the oxa-bridge (C2-C4) weakens.

  • Diagnostic Pathway:

    • 
      -Cleavage:  Breaks the C1-C2 bond.[1]
      
    • Hydrogen Transfer: A McLafferty-type rearrangement often occurs due to the proximity of the ether oxygen.

    • Neutral Loss: The target molecule characteristically loses fragments related to the ether bridge (

      
      , 44 Da) or the ethylene bridge (
      
      
      
      , 28 Da).
Diagram 1: EI Fragmentation Pathway (Mechanistic)

This diagram illustrates the primary cleavage path distinguishing the N-bridge scaffold.

EI_Fragmentation M_Ion Molecular Ion (M+.) m/z 113 (Charge on N8) Alpha_Cleave α-Cleavage (C1-C2 Bond Break) M_Ion->Alpha_Cleave - e- Distonic Distonic Ion (Ring Open) Alpha_Cleave->Distonic Rearrangement Fragment_A Base Peak m/z 69 (Pyrrolinium core) Distonic->Fragment_A Loss of C2H4O (Ether Bridge) Fragment_B Minor Peak m/z 82 (Loss of CH2O) Distonic->Fragment_B Loss of CH2O (Formaldehyde)

Caption: Primary EI fragmentation pathway for 3-oxa-8-azabicyclo[3.2.1]octane showing the diagnostic loss of the ether bridge.

Electrospray Ionization (ESI-MS/MS)

For LC-MS workflows, the molecule is observed as


 (m/z 114).
  • Differentiation Strategy: Under Collision Induced Dissociation (CID), the Isomer A (8-oxa) tends to lose water (

    
    ) or CO more readily due to the accessible oxygen bridge. The Target (3-oxa-8-aza)  is more robust; its primary fragmentation involves ring opening followed by the ejection of the ether moiety.
    
  • Key Transition:

    
     (Target) vs. 
    
    
    
    (Loss of water, common in Isomer A).

Experimental Protocol: Validated Identification Workflow

This protocol is designed to unambiguously identify 3-oxa-8-azabicyclo[3.2.1]octane in a reaction mixture containing potential isomers.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in MeOH:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for ESI-MS/MS (direct infusion or LC).

Phase 2: LC-MS/MS Parameters (differentiation)
  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50mm. Note: Bicyclic amines are polar; use HILIC if retention is poor.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 5 mins. (Isomers often co-elute; MS/MS is required for separation).

Phase 3: MS/MS Acquisition
  • Ionization: ESI Positive Mode.

  • Precursor: m/z 114.1

    
    .
    
  • Collision Energy (CE): Ramp 15–35 eV.

Diagram 2: Logic Flow for Isomer Discrimination

Use this decision tree to interpret your spectral data.

Isomer_Logic Start Spectrum Analysis Precursor m/z 114 Check_Water Check for Neutral Loss [M+H - 18]+ (m/z 96) Start->Check_Water Loss_Water Significant m/z 96 detected Check_Water->Loss_Water Yes No_Water m/z 96 Absent/Minor Check_Water->No_Water No Result_Isomer Likely Isomer A (8-oxa-3-aza) O-Bridge Labile Loss_Water->Result_Isomer Check_69 Check for m/z 69 (C4H7N+) No_Water->Check_69 Result_Target CONFIRMED TARGET 3-oxa-8-azabicyclo[3.2.1]octane Check_69->Result_Target Dominant Peak

Caption: Decision tree for distinguishing 3-oxa-8-azabicyclo[3.2.1]octane from its 8-oxa isomer using MS/MS data.

Comparative Data Summary

The following table synthesizes theoretical fragmentation probabilities and literature precedents for bicyclic amine scaffolds.

Fragment Ion (m/z)Target (3-oxa-8-aza) Isomer A (8-oxa-3-aza) Structural Origin
113 (EI) / 114 (ESI) Parent (High Stability)Parent (Moderate Stability)Molecular Ion
96 < 5% AbundanceHigh Abundance Loss of

(Favored by O-bridge)
82 ModerateLowLoss of

(Formaldehyde)
69 Base Peak (100%) ModerateLoss of

(Ether bridge) vs

68 HighLowPyrrole ring formation
42 ModerateHigh

(Aziridine fragment)

Interpretation:

  • If your spectrum is dominated by m/z 69 and m/z 68 with minimal water loss, you have the Target .

  • If you observe significant m/z 96 or extensive fragmentation into smaller alkyl-amines (m/z 30, 42), suspect the Isomer .

References

  • PubChem. (2025).[2] 3-Oxa-8-azabicyclo[3.2.1]octane Compound Summary. National Library of Medicine. [Link]

  • K. S. Kim et al. (2002). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane. The Journal of Organic Chemistry. [Link]

  • Ionization Techniques Guide. (2023). A Beginner's Guide to Mass Spectrometry: EI vs ESI. ACD/Labs. [Link]

  • Fan, Y. et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening... of Ketamine Analogues. MDPI Molecules. (Provides relevant mechanistic data on cyclohexanone/amine fragmentation applicable to bicyclic systems). [Link]

Sources

Validation

Unambiguous Structural Validation of Bicyclic Amines: A Comparative Guide to X-Ray Crystallography Techniques

The Bioisosteric Imperative & The Crystallization Bottleneck In modern drug discovery, bicyclic amines (e.g., azabicyclo[3.1.1]heptanes, quinuclidines, and tropanes) have emerged as premier saturated bioisosteres for met...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Imperative & The Crystallization Bottleneck

In modern drug discovery, bicyclic amines (e.g., azabicyclo[3.1.1]heptanes, quinuclidines, and tropanes) have emerged as premier saturated bioisosteres for meta- and para-substituted benzene rings[1]. By replacing flat, lipophilic aromatic rings with these three-dimensional aliphatic scaffolds, medicinal chemists can dramatically improve a drug candidate's aqueous solubility, reduce off-target binding, and enhance metabolic stability[1].

However, validating the three-dimensional architecture of these molecules—specifically assigning their absolute stereochemical configuration—presents a severe analytical bottleneck. Because many low-molecular-weight bicyclic amines are volatile oils or amorphous liquids at room temperature, traditional Single-Crystal X-Ray Diffraction (SCXRD) is often impossible without complex chemical derivatization.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of three structural validation alternatives: Traditional SCXRD via Co-Crystallization , the Crystalline Sponge Method (CSM) , and 2D NMR Spectroscopy .

Objective Comparison of Structural Validation Methods

To select the optimal validation technique, researchers must weigh sample availability, physical state, and the need for absolute versus relative configuration.

Table 1: Performance Matrix of Structural Validation Methods
MetricCo-Crystallization (SCXRD)Crystalline Sponge Method (CSM)2D NMR Spectroscopy (NOESY)
Ideal Analyte State Liquid or SolidLiquid, Oil, or Amorphous SolidLiquid or Solid (in solution)
Sample Requirement 3–5 mg1–5 µg (Microgram scale)1–10 mg
Time to Result 24–48 hours3–5 days (including soaking)Hours
Absolute Configuration? Yes (Definitive via heavy atoms)Yes (Definitive via host framework)No (Requires chiral derivatization)
Expected R-Factor (R1) < 5% (High crystalline order)5% – 10% (Inherent pore disorder)N/A
Key Limitation Requires specific stoichiometric chaperonesN-donor amines can degrade the MOFCannot easily resolve highly symmetric rigid bicycles

Structural Validation Decision Matrix

ValidationLogic A Bicyclic Amine Synthesized (Unknown Stereochemistry) B Physical State at Room Temp? A->B C Direct SCXRD (Standard Crystallization) B->C Solid D Is sample size > 3 mg? B->D Liquid / Oil E Co-Crystallization (e.g., TEO Chaperone) D->E Yes F Crystalline Sponge Method (CSM) D->F No (Microgram scale)

Decision matrix for selecting the optimal structural validation method for bicyclic amines.

Method 1: Traditional SCXRD via Co-Crystallization

Mechanistic Causality

When a bicyclic amine refuses to crystallize, researchers can force crystalline order using a "chaperone" molecule. Tetraaryladamantanes (TEO) are highly symmetric, rigid scaffolds that spontaneously form porous crystalline lattices[2]. When the liquid bicyclic amine is introduced, it is encapsulated within the chaperone's voids. Because the adamantane host dictates the crystalline packing, the guest molecule is immobilized. This allows for high-resolution X-ray analysis and the assignment of absolute configuration, bypassing the analyte's intrinsic inability to crystallize[3].

Step-by-Step Protocol: TEO Co-Crystallization
  • Preparation: Weigh 3–5 mg of the bicyclic amine analyte and 1.0 molar equivalent of the TEO chaperone[3].

  • Dissolution: Dissolve the mixture in a minimal volume of an apolar solvent (e.g., cyclohexane or dichloromethane)[3].

  • Thermal Annealing: Heat the mixture gently to 50°C to ensure complete dissolution and disrupt kinetic aggregates.

  • Crystallization: Allow the solution to cool to room temperature and undergo slow evaporation overnight. High-quality co-crystals typically form within 24–48 hours[3].

  • Data Collection: Harvest a single crystal and mount it on a goniometer under a cold nitrogen stream (100–200 K) to minimize thermal vibrations and radiation damage[4].

  • Validation Checkpoint: Following structure solution, evaluate the Flack parameter. A value near 0 confirms the absolute configuration. If the Flack parameter exceeds 0.1, an inversion test (calculating the structure with opposite chirality) is mandatory to prevent false stereochemical assignments[3].

Method 2: The Crystalline Sponge Method (CSM)

Mechanistic Causality

The Crystalline Sponge Method (CSM) bypasses traditional crystallization by absorbing liquid or trace-amount analytes directly into the pores of a pre-synthesized Metal-Organic Framework (MOF), typically [(ZnI2)3(tpt)2(cyclohexane)x][5].

The N-Donor Challenge: Aliphatic bicyclic amines present a unique chemical hazard to this method. Their nucleophilic N-donor sites can outcompete the MOF's triazine ligands for the Lewis acidic Zn(II) centers, leading to the rapid degradation of the crystalline framework[6]. To mitigate this causality, the soaking protocol must be strictly temperature-controlled (e.g., 4°C) and utilize highly diluted analyte concentrations[6]. Alternatively, specialized MOF sponges engineered with aldehyde functional groups can be deployed to safely trap primary amines via covalent Schiff base formation[7].

Step-by-Step Protocol: CSM for N-Donor Analytes
  • Sponge Synthesis: Carefully layer a methanol solution of zinc iodide over a chloroform solution of the ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt). Harvest small crystals (d = 50 µm) after 2–3 days; smaller crystals exhibit better guest occupancy without concentration gradients[6].

  • Solvent Exchange: Exchange the polar synthesis solvent for an apolar solvent (e.g., cyclohexane) to thermodynamically drive the lipophilic bicyclic amine into the pores[6].

  • Guest Soaking: Transfer a single MOF crystal to a conical vial containing 50 µL of cyclohexane. Add just 1–5 µg of the bicyclic amine analyte[5].

  • Incubation: Pierce the vial cap and incubate strictly at 4°C. Lower temperatures are critical for N-donor analytes to prevent them from displacing the triazine ligands and destroying the Zn-framework[6].

  • Data Collection: Mount the crystal and perform SCXRD. The heavy atoms (Zn, I) inherent to the host framework provide the strong anomalous scattering necessary to determine the guest's absolute configuration[5].

  • Validation Checkpoint: Visually inspect the crystal under a polarized light microscope during soaking. If the crystal loses birefringence or turns opaque, framework degradation has occurred. In such cases, dilute the sample further or switch to an aldehyde-functionalized sponge[7].

CSMProtocol S1 MOF Synthesis (ZnI2 + tpt) S2 Solvent Exchange (Cyclohexane) S1->S2 S3 Guest Soaking (Amine at 4°C) S2->S3 S4 SCXRD & Heavy Atom Phasing S3->S4

Workflow of the Crystalline Sponge Method optimized for N-donor analytes.

Method 3: NMR Spectroscopy (The Non-Crystallographic Baseline)

While 2D NMR (NOESY/ROESY) is the standard for determining molecular connectivity and relative spatial proximity in solution, it falls short for absolute stereochemical validation. Because enantiomers possess identical NMR spectra in achiral environments, determining absolute configuration requires derivatization with chiral auxiliaries (e.g., Mosher's acid). For highly rigid, symmetric bicyclic amines, the resulting chemical shift differences (


) are often too small or ambiguous to provide a self-validating structural proof, making X-ray crystallography the required gold standard[4].

Data Quality & Validation Metrics

To ensure scientific integrity, crystallographic data must be rigorously evaluated against established metrics:

  • R-factor (R1): This value measures the agreement between the calculated crystallographic model and the experimental X-ray diffraction data[4]. For standard small-molecule co-crystals, R1 should ideally be < 5%, reflecting minimal experimental error[8]. However, for the Crystalline Sponge Method, R1 values between 5% and 10% are routinely accepted due to the inherent solvent disorder and partial guest occupancy within the MOF pores[4].

  • Flack Parameter: The definitive metric for absolute stereochemistry. A value near 0 (e.g., 0.044(7)) confirms the correct enantiomer has been modeled[5]. A value near 1 indicates the structure is inverted, while a value near 0.5 suggests a racemic twin.

References

  • RSC Publishing. "Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method." [Link]

  • D-nb.info / Angewandte Chemie. "Absolute Configuration of Small Molecules by Co‐Crystallization." [Link]

  • NIH PMC. "Absolute Configuration of Small Molecules by Co‐Crystallization." [Link]

  • University of Tokyo. "Crystalline Sponge Method Specialized for Amino Acid Structural Analysis." [Link]

  • ProteinStructures.com. "Protein X-Ray Structure Validation: Key Criteria: Model Geometry & The Ramachandran Plot." [Link]

  • ACS Publications. "Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes."[Link]

Sources

Comparative

Benchmarking Biological Activity of 3-oxa-8-azabicyclo[3.2.1]octane Analogs: A Comprehensive Guide

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, frequently employed to improve aqueous solubility and modulate physicochemical properties. However, standard morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the morpholine ring is a ubiquitous structural motif, frequently employed to improve aqueous solubility and modulate physicochemical properties. However, standard morpholines often suffer from metabolic liabilities and a lack of target selectivity due to their conformational flexibility.

To overcome these limitations, drug development professionals have increasingly turned to 3-oxa-8-azabicyclo[3.2.1]octane [1], a conformationally restricted bridged bicyclic system. By acting as a rigid bioisostere, this scaffold minimizes the entropic penalty upon target binding and alters the exit vector within kinase ATP-binding pockets, driving profound improvements in potency, selectivity, and pharmacokinetics[2].

This guide objectively benchmarks the biological performance of 3-oxa-8-azabicyclo[3.2.1]octane analogs against their unrestricted morpholine counterparts, providing researchers with the mechanistic rationale and validated experimental protocols necessary for next-generation drug design.

Mechanistic Rationale: The Power of Conformational Restriction

The transition from a simple morpholine to a 3-oxa-8-azabicyclo[3.2.1]octane system is not merely a structural tweak; it fundamentally alters the thermodynamics of drug-target interactions.

  • Entropic Advantage: Unrestricted morpholines exist in a dynamic equilibrium of chair and boat conformations. Upon binding to a target (e.g., the ATP-binding cleft of a kinase), the molecule must adopt a single conformation, resulting in a significant loss of conformational entropy. The rigid bicyclic framework of 3-oxa-8-azabicyclo[3.2.1]octane is pre-organized into the bioactive conformation, bypassing this entropic penalty and enhancing binding affinity[2].

  • Kinase Selectivity (mTOR vs. PI3K): In dual PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring often forms a critical hydrogen bond with the hinge region (e.g., Val851 in PI3Kα). The steric bulk of the bridged ethylene group in 3-oxa-8-azabicyclo[3.2.1]octane forces a slight rotation of the molecule. This rotation shifts the trajectory of the oxygen atom (the "exit vector"), disrupting the hydrogen bond network necessary for PI3K binding while perfectly accommodating the slightly larger ATP-binding pocket of mTOR[2].

  • Physicochemical Tuning: Replacing a morpholine with this bicyclic system typically increases the calculated partition coefficient (clogP) and enhances lipophilicity, which directly translates to improved oral bioavailability and superior blood-brain barrier (BBB) penetration[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Gedatolisib / PKI-179) RTK->PI3K Activates AKT AKT (PKB) Ser473 Phosphorylation PI3K->AKT PIP3 generation mTORC1 mTORC1 (Target of PQR620) AKT->mTORC1 Activates mTORC2 mTORC2 (Target of PQR620) mTORC2->AKT Phosphorylates (Ser473) S6K S6K / Ribosomal Protein S6 Ser235/236 Phosphorylation mTORC1->S6K Phosphorylates Proliferation Tumor Cell Growth & CNS Hyperactivity S6K->Proliferation Drives

PI3K/AKT/mTOR signaling pathway highlighting intervention nodes for bicyclic analogs.

Benchmarking Biological Activity: Comparative Data

To objectively evaluate the impact of this bioisosteric replacement, we benchmark two prominent case studies in oncology and neurology.

Case Study A: Gedatolisib vs. PKI-179

Gedatolisib (PKI-587) is a potent, clinical-stage bis-morpholino 1,3,5-triazine derivative targeting PI3K and mTOR. However, its high molecular weight and dual-morpholine structure limit its pharmacokinetic profile. By replacing one morpholine ring with 3-oxa-8-azabicyclo[3.2.1]octane, researchers developed PKI-179 [3]. This modification significantly increased potency against mTOR (


 nM), improved cellular anti-proliferative activity in MDA-361 breast cancer cells, and yielded excellent oral bioavailability (>60 min half-life in murine models)[3].
Case Study B: The Evolution of PQR620

In the pursuit of highly selective, brain-penetrant mTOR inhibitors for central nervous system (CNS) malignancies and epilepsy, researchers designed PQR620 . This molecule incorporates two 3-oxa-8-azabicyclo[3.2.1]octane moieties onto a triazine core[4]. The dual-bicyclic steric bulk effectively abolishes PI3K binding (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 µM), resulting in >389-fold selectivity for mTOR (

nM). Furthermore, its optimized lipophilicity allows it to rapidly cross the BBB, achieving a brain-to-plasma ratio of ~1.6, vastly outperforming first-generation rapalogs like everolimus (ratio ~0.016)[5].
Quantitative Performance Comparison
CompoundStructural MotifTarget ProfilemTOR Activity (

/

)
PI3Kα Activity (

/

)
Brain:Plasma Ratio
Gedatolisib Bis-morpholinePan-PI3K / mTOR1.6 nM0.4 nMPoor (<0.1)
PKI-179 Mono-bicyclicDual PI3K / mTOR0.42 nM8.0 nMModerate
PQR620 Bis-bicyclicSelective mTORC1/210.8 nM4,200 nMExcellent (~1.6)
Everolimus Macrolide (Rapalog)Allosteric mTORC1~2.0 nMInactivePoor (~0.016)

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows are recommended for benchmarking novel 3-oxa-8-azabicyclo[3.2.1]octane derivatives.

Protocol 1: In Vitro Kinase Selectivity Profiling (HTRF Assay)

Causality Check: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard colorimetric assays because the time-delayed fluorescence emission eliminates background autofluorescence commonly exhibited by complex heterocyclic small molecules, ensuring highly accurate


 calculations.
  • Preparation: Prepare 3-fold serial dilutions of the test compound (e.g., PQR620) in 100% DMSO, starting from a 10 mM stock.

  • Enzyme Reaction: In a 384-well plate, combine 4 µL of recombinant mTOR or PI3Kα enzyme in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2) with 2 µL of the diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 4 µL of an ATP/substrate mix (e.g., biotinylated p70S6K peptide for mTOR). The ATP concentration must be fixed at the enzyme's specific

    
     to ensure competitive inhibition kinetics can be accurately compared.
    
  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mn2+) and Europium-cryptate labeled anti-phospho antibodies.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    
Protocol 2: Cellular Target Engagement (Western Blotting)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. Measuring the phosphorylation status of downstream effectors (pS6 for mTORC1 and pAKT for mTORC2) confirms that the compound successfully penetrates the cell membrane and engages its target in a physiological environment.

  • Cell Culture: Seed A2058 melanoma or MDA-MB-361 breast cancer cells in 6-well plates at

    
     cells/well. Allow them to adhere overnight.
    
  • Treatment: Treat cells with varying concentrations of the bicyclic analog (10 nM to 10 µM) for 2 hours. Include a vehicle (DMSO) control and a positive control (e.g., Rapamycin).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Critical: Phosphatase inhibitors prevent the artificial degradation of the phosphoprotein signal during extraction.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), and total AKT.

  • Analysis: Detect using HRP-conjugated secondary antibodies and chemiluminescence. Quantify the bands using densitometry, normalizing the phospho-signal to the total protein signal to calculate cellular

    
     values.
    
Protocol 3: Pharmacokinetic and Brain Penetrance Assessment

Causality Check: For CNS indications, a drug must cross the BBB. Comparing the Area Under the Curve (AUC) of the drug in brain homogenate versus blood plasma provides a definitive quantitative metric of BBB permeability.

  • Dosing: Administer the compound (e.g., 10 mg/kg) via oral gavage (PO) to a cohort of C57BL/6J mice.

  • Sampling: At predetermined time points (0.5, 1, 2, 4, 8, and 24 hours), euthanize 3 mice per time point. Collect blood via cardiac puncture into EDTA tubes and immediately harvest the whole brain.

  • Extraction: Centrifuge blood to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS. Extract the compound from both matrices using protein precipitation (add 3 volumes of acetonitrile containing an internal standard).

  • Quantification: Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode.

  • Calculation: Calculate the

    
     for both plasma and brain using non-compartmental analysis. The brain-to-plasma ratio is defined as 
    
    
    
    .

Workflow Syn Compound Synthesis (Morpholine vs Bicyclic) Enz Biochemical Profiling (mTOR/PI3K IC50 via HTRF) Syn->Enz Cell Cellular Assays (pS6/pAKT Western Blot) Enz->Cell PK In Vivo PK/PD (LC-MS/MS Brain Penetrance) Cell->PK Efficacy Xenograft Models (Tumor Volume Reduction) PK->Efficacy

Step-by-step experimental workflow for benchmarking bicyclic morpholine bioisosteres.

References

  • National Center for Biotechnology Information. "3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO - PubChem." PubChem, [Link].

  • Rageot, D., et al. "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2019. [Link].

  • Wang, Y., et al. "Antitumor Activity of s-Triazine Derivatives: A Systematic Review." Molecules, MDPI, 2023. [Link].

  • Rageot, D., et al. "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders." Journal of Medicinal Chemistry, ACS Publications, 2018. [Link].

  • Löscher, W., et al. "The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy." Neuropharmacology, PubMed, 2018. [Link].

Sources

Safety & Regulatory Compliance

Safety

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate proper disposal procedures

Standard Operating Procedure: Disposal of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate Executive Summary (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bridged bicyclic morpholine analog frequently utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Executive Summary

(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a bridged bicyclic morpholine analog frequently utilized as a structural scaffold in advanced drug discovery. Due to its dual-component nature—comprising a bioactive bicyclic amine base and an oxalate counterion—improper disposal poses severe environmental and occupational hazards. This guide provides a self-validating, EPA-compliant protocol for the safe handling, segregation, and destruction of this compound, designed specifically for laboratory professionals and drug development scientists.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

As an Application Scientist, it is critical to understand that waste management is not merely an administrative task; it is an extension of applied chemistry. The hazards of (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate are twofold, dictating strict disposal parameters:

  • The Bicyclic Amine Core: The 3-oxa-8-azabicyclo[3.2.1]octane moiety is a potent irritant and central nervous system depressant. Exposure can lead to acute oral toxicity (H302), severe skin and eye irritation (H315, H319), and respiratory tract irritation (H335)[1].

  • The Oxalate Counterion: Oxalate salts are highly toxic systemic poisons. Upon dissolution in physiological or environmental aqueous systems, the oxalate dianion (

    
    ) acts as an aggressive chelating agent, precipitating calcium as insoluble calcium oxalate[2]. This can induce severe hypocalcemia if absorbed. Furthermore, oxalates react violently with strong oxidizing agents and yield toxic gases (including nitrogen oxides and ammonia) upon uncontrolled thermal decomposition[3].
    

Physicochemical & Hazard Data Summary

To establish a baseline for our disposal parameters, we must quantify the material's properties and regulatory standing.

ParameterSpecification / Hazard ClassificationCausality / Operational Impact
Chemical Structure Bridged bicyclic amine + Oxalate saltRequires high thermal energy to completely break the bridged ring system and oxidize the salt.
GHS Hazard Statements H302, H315, H319, H335, H336[1]Mandates strict use of PPE (particulate respirator, chemical-resistant nitrile gloves).
Chemical Incompatibilities Strong oxidizers, strong acids[3]Must be strictly segregated from nitric acid, perchlorates, and hypochlorites in waste streams to prevent toxic gas release[3].
EPA Waste Classification Toxic Organic Solid (RCRA Regulated)[4]Cannot be disposed of via aqueous drain, standard trash, or biological landfarming[4].
Mandated Destruction Method Rotary Kiln Incineration[5]Requires 1200–1400 °F to ensure a 99.99% Destruction and Removal Efficiency (DRE)[5].

Self-Validating Disposal Methodology

This protocol ensures that every step verifies the integrity of the previous one, creating a closed-loop safety system that prevents regulatory breaches and chemical accidents.

Step 1: Source Segregation and Compatibility Verification

  • Action: Isolate the oxalate salt waste from any halogenated solvents, strong mineral acids (e.g.,

    
    , 
    
    
    
    ), and oxidizing agents.
  • Causality: Oxalate salts can react exothermically with strong acids to release toxic formic acid or carbon monoxide, and with oxidizers to cause explosive degradation[3].

  • Validation: Prior to adding the compound to a consolidated waste container, verify the container's chemical log. If the log shows previous addition of incompatible materials, initiate a new, dedicated container.

Step 2: Primary Containment

  • Action: Transfer the solid waste into a sealable High-Density Polyethylene (HDPE) container.

  • Causality: HDPE provides a chemically inert, impact-resistant barrier that prevents accidental breakage and aerosolization of the toxic powder during transit, which is a risk with standard glass receptacles.

  • Validation: Perform a visual inspection of the container threads and seal. Invert the sealed, empty container prior to use to ensure gasket integrity.

Step 3: RCRA-Compliant Labeling and Logging

  • Action: Label the container explicitly as "Hazardous Waste: Toxic Solid, Organic (Contains Bicyclic Amine Oxalate Salt)." Apply the appropriate GHS pictograms (Skull and Crossbones, Health Hazard).

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) requires strict "cradle-to-grave" tracking[4]. Accurate labeling dictates the exact thermal parameters the Treatment, Storage, and Disposal Facility (TSDF) will use for destruction.

  • Validation: Cross-reference the physical label with the laboratory's digital waste inventory system. The digital entry must perfectly match the container's barcode or ID.

Step 4: Transfer for High-Temperature Incineration

  • Action: Transfer the sealed container to a ventilated hazardous waste accumulation cabinet for pickup by a licensed TSDF. The TSDF will subject the waste to rotary kiln incineration at 1200–1400 °F (650–760 °C)[5].

  • Causality: High-temperature incineration is the only EPA-approved method that guarantees a 99.99% Destruction and Removal Efficiency (DRE) for complex organic structures[6]. The extreme heat oxidizes the stable bicyclic framework and the oxalate counterion entirely into

    
    , 
    
    
    
    , and
    
    
    (which is subsequently neutralized by the facility's wet scrubbers)[6].
  • Validation: Obtain and archive the Certificate of Destruction from the TSDF. This legally closes the RCRA liability loop for your laboratory.

Workflow Visualization

The following diagram illustrates the logical progression of the disposal process, ensuring no critical safety checkpoints are bypassed.

G A Waste Generation: (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate B Hazard Assessment: Identify Amine & Oxalate Risks A->B C Segregation: Isolate from Strong Acids & Oxidizers B->C D Containment: Seal in HDPE Primary Receptacle C->D E Validation: Verify RCRA Labeling & Seal Integrity D->E F Storage: Ventilated Hazardous Waste Cabinet E->F G Final Disposal: High-Temp Incineration (1200-1400°F) F->G

Figure 1: Self-validating waste segregation and disposal workflow for oxalate salt derivatives.

Emergency Spill Response Protocol

In the event of accidental dispersion of the compound during transfer:

  • Evacuate & Isolate: Clear personnel from the immediate vicinity to prevent inhalation of the irritating dust[3].

  • PPE Escalation: Don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant goggles, and double nitrile gloves.

  • Containment (No Dry Sweeping): Do not dry sweep, as this aerosolizes the toxic oxalate salt[3]. Gently cover the spill with damp, inert absorbent material (e.g., wet sand or vermiculite).

  • Collection: Scoop the dampened mixture using non-sparking tools into a dedicated HDPE hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute alkaline detergent solution to neutralize any residual acidic oxalate species, followed by a thorough water rinse.

References

  • [1] J&K Scientific. 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, 98% Safety Data Sheet. Retrieved from 1

  • [2] National Institutes of Health (NIH) / PubChem. Ammonium Oxalate Compound Summary (CID 14213). Retrieved from 2

  • [4] Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Retrieved from4

  • [3] New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Oxalate. Retrieved from 3

  • [5] National Center for Biotechnology Information (NCBI) Bookshelf. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). Retrieved from 5

  • [6] U.S. Environmental Protection Agency (EPA). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from 6

Sources

Handling

Personal protective equipment for handling (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate

Comprehensive Safety and Operational Guide for Handling (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Oxalate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in molecular reality. (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane oxalate is a highly valuable, rigidified bicyclic amine scaffold frequently utilized in modern drug discovery. While its formulation as an oxalate salt transforms the potentially volatile free base into a stable, crystalline solid, it introduces specific physical and toxicological hazards.

This guide provides a self-validating protocol for handling this compound, ensuring scientific integrity, operational efficiency, and uncompromising safety.

Chemical Profiling & Mechanistic Risk Assessment

Before donning any Personal Protective Equipment (PPE), we must understand what we are protecting ourselves against. The hazards of this compound are bipartite, stemming from both its organic scaffold and its counterion.

  • The Bicyclic Amine Scaffold: Nitrogen-containing heterocycles can act as skin and respiratory sensitizers upon repeated exposure.

  • The Oxalate Counterion: Oxalic acid and its salts are moderate systemic toxins. Heavy mucous membrane absorption or ingestion leads to the precipitation of insoluble calcium oxalate in the kidneys, causing nephrotoxicity and severe hypocalcemia ()[1].

  • Physical State: As a fine powder, the primary risk vector is the aerosolization of micro-particulates during weighing and transfer operations ()[2].

Table 1: Hazard Profile and Mitigation Strategy

Chemical ComponentPhysical/Chemical PropertyMechanistic HazardMitigation Strategy
(1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octane Bicyclic Amine ScaffoldActs as a potential skin and respiratory sensitizer.Chemical-resistant barrier (Nitrile gloves, lab coat).
Oxalate Counterion

Salt
Systemic toxicity; chelates calcium, causing nephrotoxicity.Prevent mucous membrane exposure; wet-wipe surfaces.
Bulk Formulation Fine Crystalline PowderAerosolization of micro-particulates during transfer.Handle exclusively in a ventilated powder enclosure.

Personal Protective Equipment (PPE) Matrix

PPE selection is dictated by the chemical's phase and reactivity. For solid organic oxalates, we prioritize barrier integrity against fine particulates and polar salts.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Double Nitrile Gloves (≥5-mil)Nitrile provides a robust barrier against polar organic salts and amines. Latex offers inferior chemical resistance to amines and introduces allergenic risks ()[3].
Eye Protection Unvented Safety GogglesStandard safety glasses leave the orbital area exposed to airborne dust. Goggles prevent micro-particulate ocular entry.
Body Protection Knee-Length Lab CoatProvides a primary sacrificial layer against incidental powder contact. Must be removed immediately if contaminated.
Engineering Controls Powder Containment HoodStandard fume hoods create turbulent eddies that scatter powders ()[4]. Powder hoods provide gentle, HEPA-filtered laminar flow.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system: each step verifies the safety of the subsequent action.

Phase 1: Pre-Operation Verification

  • Verify the powder containment hood (or ventilated balance enclosure) is operational and the HEPA filter certification is current.

  • Don base PPE: Lab coat, unvented safety goggles, and two pairs of nitrile gloves.

Phase 2: Anti-Static Weighing

  • Place an anti-static weigh boat or a pre-tared glass vial on the analytical balance inside the enclosure. Causality: Static charge buildup on standard plastic vessels can cause the oxalate powder to repel and aerosolize into the breathing zone ()[5].

  • Using a disposable, static-free micro-spatula, carefully transfer the required mass of the compound.

Phase 3: In-Situ Dissolution (The Self-Validating Step)

  • Critical Directive: Do not transport the dry powder across the laboratory.

  • Add the target assay solvent (e.g., DMSO, aqueous buffer) directly to the weighing vial inside the containment hood.

  • Cap the vial securely. Causality: Once the oxalate salt is solvated and the vial is sealed, the inhalation risk is neutralized, validating the safety of its transport to the bench or incubator.

HandlingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation PPE Don PPE (Double Nitrile, Goggles) Hood Ventilated Enclosure (Verify HEPA Flow) PPE->Hood Weigh Anti-Static Weighing (Minimize Aerosols) Hood->Weigh Solvate In-Situ Dissolution (Neutralize Dust Risk) Weigh->Solvate Transfer to Vial Decon Wet-Wipe Surfaces (Trap Particulates) Solvate->Decon Remove Sealed Vial Waste Hazardous Waste (Incineration Stream) Decon->Waste

Workflow for the safe handling, weighing, and dissolution of hazardous powder APIs.

Spill Response & Decontamination Strategy

If a powder spill occurs outside the containment hood, immediate and methodical action is required to prevent widespread contamination.

  • Isolate: Restrict access to the spill zone and warn colleagues.

  • Suppress (Do Not Sweep): Dry sweeping is strictly prohibited, as it immediately aerosolizes the toxic oxalate particulates.

  • Wetting: Cover the spill with absorbent paper towels and gently wet them with water or a dilute alkaline detergent. Causality: Oxalate salts are generally water-soluble; wetting dissolves the API and traps the powder within the matrix of the towel.

  • Wipe and Discard: Wipe inward from the edges of the spill to prevent spreading. Place all contaminated materials into a designated hazardous waste bag.

  • Secondary Clean: Wipe the area a second time with a fresh damp cloth to ensure all amine/oxalate residues are removed.

Waste Disposal Plan

  • Solid Waste: Contaminated spatulas, weigh boats, and outer gloves must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste - Contains Toxic Organic Oxalate Salts."

  • Liquid Waste: Solutions containing the compound must be routed to the appropriate "Halogenated/Non-Halogenated Organic Waste" stream. Causality: Oxalate salts cannot be disposed of in standard aqueous sink drains because they precipitate with environmental calcium, causing plumbing blockages and ecological toxicity. The API must be destroyed via high-temperature incineration.

References

  • Oxalate Toxicity Profile Source: National Institutes of Health (NIH) - PubChem URL:[Link]

  • Glove Selection Guide for Chemical Resistance Source: University of California, Berkeley Environment, Health & Safety URL:[Link]

  • Genetic Toxicology Testing: Formulation of Test Articles Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.